IMR-1
Description
Properties
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJWPQRZMBKTG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IMR-1: A Technical Guide to its Mechanism of Action in the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its mechanism of action within the Notch signaling pathway. This compound represents a novel class of Notch inhibitors that targets the transcriptional activation complex, offering a distinct therapeutic strategy compared to traditional gamma-secretase inhibitors (GSIs). This document details the molecular interactions, downstream effects, and experimental validation of this compound's activity, presenting quantitative data in a structured format and outlining key experimental protocols.
Introduction to this compound and the Notch Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[1] Canonical Notch signaling is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD).[2][3][4] NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family, driving the expression of target genes such as HES1 and HEY1.[2][3][5]
This compound (Inhibitor of Mastermind Recruitment-1) is a first-in-class small molecule inhibitor identified through computer-aided drug design and in vitro screening.[5] It offers a targeted approach to inhibiting Notch signaling by directly interfering with the assembly of the Notch transcriptional activation complex.[1][5]
Core Mechanism of Action
This compound's primary mechanism of action is the disruption of the Notch transcriptional activation complex.[5] Unlike gamma-secretase inhibitors (GSIs) that prevent the generation of NICD, this compound acts downstream, specifically inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[5][6] This prevents the formation of a functional transcriptional activation complex, thereby attenuating the expression of Notch target genes.[5][7]
Chromatin immunoprecipitation (ChIP) assays have demonstrated that while the occupancy of NICD on target gene promoters like HES1 is unaffected by this compound treatment, the recruitment of Maml1 is significantly decreased.[5][6] This key finding highlights the specific and distinct mechanism of this compound compared to GSIs, which reduce the chromatin occupancy of both NICD and Maml1.[5] Western blot analyses further confirm that this compound does not alter the cellular levels of NICD.[6]
Computational docking models predict that this compound binds to a pocket formed by the ANK repeats of NICD and residues of CSL.[8][9] This interaction sterically hinders the subsequent binding of Maml1.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and properties of this compound and its more potent metabolite, IMR-1A.
Table 1: In Vitro Potency of this compound and its Metabolite IMR-1A
| Compound | Target | Assay | IC50 | Reference |
| This compound | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | [7] |
| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | [10] |
Table 2: Binding Affinity of this compound and IMR-1A to NICD
| Compound | Analyte | Method | Dissociation Constant (Kd) | Reference |
| This compound | NICD | Surface Plasmon Resonance (SPR) | Micromolar affinity | [5] |
| IMR-1A | NICD | Surface Plasmon Resonance (SPR) | Not explicitly stated, but implied higher affinity than this compound | [5] |
Table 3: In Vitro Cellular Effects of this compound
| Cell Line | Assay | Treatment | Effect | Reference |
| 786-0 (Renal Cancer) | Colony Formation | This compound | Dose-dependent reduction in colony formation | [5] |
| OE33 (Esophageal Adenocarcinoma) | Colony Formation | This compound | Dose-dependent reduction in colony formation | [5] |
| 786-0 | RT-qPCR (Hes-1, Hey-L) | This compound | Dose-dependent decrease in Notch target gene transcription | [5] |
| OE33 | RT-qPCR (Hes-1, Hey-L) | This compound | Dose-dependent decrease in Notch target gene transcription | [5] |
Table 4: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Dosage | Duration | Outcome | Reference |
| Esophageal Adenocarcinoma (EAC29) | This compound | 15 mg/kg (i.p.) | 24 days | Significant reduction in tumor volume | [5][11] |
| Esophageal Adenocarcinoma (EAC47) | DAPT (GSI) | 20 mg/kg | 24 days | Significant reduction in tumor volume | [5][11] |
| OE19 Human Esophageal Adenocarcinoma | This compound | 15 mg/kg | 4 weeks | Blocked tumor establishment | [5] |
Visualizations of Signaling Pathways and Experimental Workflows
Canonical Notch Signaling Pathway and this compound Inhibition
Caption: Canonical Notch signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Logical Relationship: Downstream Effects of this compound
Caption: Downstream cellular and physiological effects of this compound action.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are outlined below. These are based on the procedures described in the primary literature.[5]
In Vitro Notch Ternary Complex (NTC) Assembly Assay
This assay quantitatively measures the formation of the Notch transcriptional complex on a DNA template.
-
Reagents and Components:
-
Biotinylated oligonucleotide containing a CSL consensus binding site.
-
Recombinant His-tagged CSL protein.
-
Recombinant Notch1 intracellular domain (NICD).
-
Recombinant Maml1 protein.
-
Streptavidin-coated donor beads and antibody-conjugated acceptor beads for AlphaScreen™ technology.
-
This compound or other test compounds dissolved in DMSO.
-
-
Procedure:
-
The biotinylated CSL-binding oligonucleotide is incubated with His-tagged CSL, NICD, and Maml1 in an appropriate reaction buffer.
-
Test compounds (e.g., this compound) are added at various concentrations.
-
The reaction is incubated to allow for complex formation.
-
Streptavidin-coated donor beads (binding the biotinylated DNA) and antibody-conjugated acceptor beads (e.g., anti-Maml1) are added.
-
The plate is incubated in the dark.
-
The AlphaScreen™ signal is read on a suitable plate reader. A decrease in signal indicates disruption of the NTC assembly.
-
IC50 values are calculated from dose-response curves.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the occupancy of specific proteins on target gene promoters in cells.
-
Cell Culture and Treatment:
-
Notch-dependent cell lines (e.g., OE33, 786-0) are cultured to ~80% confluency.
-
Cells are treated with this compound (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cross-linking and Chromatin Preparation:
-
Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating.
-
The reaction is quenched with glycine.
-
Cells are harvested, lysed, and the nuclei are isolated.
-
Chromatin is sheared to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
A portion of the sheared chromatin is saved as the "input" control.
-
The remaining chromatin is incubated overnight with specific antibodies (e.g., anti-Notch1, anti-Maml1) or a negative control IgG.
-
Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.
-
-
Washing, Elution, and DNA Purification:
-
The beads are washed with a series of buffers to remove non-specific binding.
-
The chromatin is eluted from the beads.
-
Cross-links are reversed by heating in the presence of NaCl.
-
DNA is purified using standard phenol-chloroform extraction or a commercial kit.
-
-
Analysis:
-
The amount of immunoprecipitated DNA is quantified by real-time PCR (qPCR) using primers specific for the promoter region of Notch target genes (e.g., HES1).
-
Data is normalized to the input control and expressed as a percentage of input.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to its target protein.
-
Immobilization:
-
Recombinant NICD is covalently immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of the analyte (this compound or IMR-1A dissolved in a suitable buffer containing DMSO) are flowed over the sensor chip surface.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
The sensorgrams (response units vs. time) are recorded.
-
-
Data Analysis:
-
The equilibrium response (Req) is plotted against the analyte concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a 1:1 binding model.
-
Patient-Derived Xenograft (PDX) Models
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Tumor Implantation:
-
Patient-derived esophageal adenocarcinoma cells are transplanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment is initiated with intraperitoneal (i.p.) injections of this compound (e.g., 15 mg/kg), a vehicle control (DMSO), or a positive control (e.g., DAPT).
-
Treatment is administered on a defined schedule (e.g., daily) for a specified duration (e.g., 24 days).
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal weight and overall health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., RT-qPCR for Notch target genes).
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the Notch signaling pathway with a well-defined mechanism of action that distinguishes it from other Notch inhibitors. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression, leading to the inhibition of proliferation in Notch-dependent cancer cells and the suppression of tumor growth in vivo. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and similar next-generation Notch inhibitors. Future studies may focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in a broader range of cancer types, and investigating potential combination therapies to enhance its anti-tumor activity. The preclinical development of this compound is still ongoing.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. NOTCH1 S2513 is critical for the regulation of NICD levels impacting the segmentation clock in hiPSC-derived PSM cells and somitoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch receptor–ligand binding and activation: Insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Molecular Target of IMR-1: A Technical Guide
An In-Depth Analysis of IMR-1's Mechanism of Action for Researchers and Drug Development Professionals
Executive Summary
This compound is a novel small molecule inhibitor that selectively targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. This compound functions by disrupting the formation of the Notch transcriptional activation complex, a key step in the canonical Notch signaling cascade. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, and presenting the key experimental data and protocols that elucidate its function.
The Molecular Target: The Notch Transcriptional Activation Complex
The primary molecular target of this compound is the Notch Ternary Complex (NTC) , which is the core transcriptional activator in the Notch signaling pathway. This compound specifically prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL (CBF1/Su(H)/Lag-1).[1][2][3] By inhibiting the binding of Maml1, this compound effectively blocks the transcriptional activation of downstream Notch target genes.[1][3]
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to other classes of Notch inhibitors, such as γ-secretase inhibitors (GSIs). While GSIs prevent the cleavage and release of the NICD, this compound acts downstream, directly targeting the assembled NTC on the chromatin.[1][4] This targeted approach offers the potential for greater specificity and a different side-effect profile. Chromatin immunoprecipitation (ChIP) assays have demonstrated that this compound treatment leads to a decrease in Maml1 occupancy at the promoter of the Notch target gene HES1, without affecting the binding of Notch1 itself.[4]
Quantitative Data
The following tables summarize the key quantitative data from studies investigating the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (NTC Assembly) | 26 µM | In vitro assay | [1][5] |
| Colony Formation Inhibition | Dose-dependent reduction | 786-0, OE33 | [1] |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Duration | Outcome | Reference |
| Esophageal Adenocarcinoma (EAC29) | 15 mg/kg this compound (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |
| Esophageal Adenocarcinoma (EAC47) | 15 mg/kg this compound (i.p. daily) | 24 days | Significant abrogation of tumor growth | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the molecular target and efficacy of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol was used to determine the effect of this compound on the recruitment of NTC components to the promoters of Notch target genes.
-
Cell Lines: OE33 (esophageal adenocarcinoma) and 786-0 (renal cell carcinoma) cells.
-
Treatment: Cells were treated with 25 µM this compound or DMSO (vehicle control) for 24 hours.
-
Cross-linking: Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.
-
Chromatin Shearing: Chromatin was sonicated to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Chromatin was immunoprecipitated overnight at 4°C with antibodies specific for Notch1 and Maml1.
-
DNA Purification and Analysis: The immunoprecipitated DNA was purified and analyzed by quantitative PCR (qPCR) with primers targeting the HES1 promoter.
Real-Time Quantitative PCR (RT-qPCR)
This protocol was employed to measure the effect of this compound on the expression of Notch target genes.
-
Cell Lines: OE33 and 786-0 cells.
-
Treatment: Cells were treated with a dose range of this compound for 24 hours.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized using standard protocols.
-
qPCR Analysis: qPCR was performed using primers for the Notch target genes Hes-1 and Hey-L. Gene expression was normalized to the housekeeping genes HPRT and TBP.
Colony Formation Assay
This assay was used to assess the effect of this compound on the clonogenic survival of Notch-dependent cancer cells.
-
Cell Lines: Notch-dependent (e.g., 786-0, OE33) and Notch-independent cell lines.
-
Seeding Density: Cells were seeded at a low density in 6-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: Plates were incubated for 1-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.
Patient-Derived Xenograft (PDX) Models
This in vivo model was used to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Patient-derived esophageal adenocarcinoma tumor fragments (EAC29 and EAC47) were subcutaneously implanted.[3][6]
-
Treatment: Once tumors reached a specified volume, mice were treated daily with intraperitoneal (i.p.) injections of 15 mg/kg this compound or vehicle control.[3][6]
-
Tumor Volume Measurement: Tumor volume was measured regularly using calipers.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Conclusion
This compound represents a promising class of Notch inhibitors with a distinct mechanism of action that involves the direct targeting of the Notch transcriptional activation complex. By preventing the recruitment of Maml1 to the NTC, this compound effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent cancers. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the development of novel cancer therapeutics targeting the Notch signaling pathway. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Chemical Synthesis of IMR-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Discovery of a Novel Notch Signaling Inhibitor
IMR-1 is a small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1] Aberrant Notch signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound was identified through a computer-aided drug design (CADD) and screening effort aimed at disrupting the formation of the Notch transcriptional activation complex (NTC).[2] This complex, comprising the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (Maml1), is essential for the transcription of Notch target genes. This compound specifically prevents the recruitment of Maml1 to the NTC on chromatin, thereby attenuating Notch-mediated gene expression.[1][2]
The core molecular structure of this compound is a thiazolidinone with a rhodanine moiety.[2] In vivo, this compound is metabolized to its acid metabolite, IMR-1A, which exhibits significantly greater potency in inhibiting the NTC.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of this compound, offering valuable insights for researchers and drug development professionals working in the field of oncology and signaling pathway modulation.
Chemical Synthesis of this compound
The chemical synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, rhodanine-3-acetic acid, with an aldehyde, 3,5-bis(trifluoromethyl)benzaldehyde.
Synthesis of Rhodanine-3-acetic acid (Intermediate)
Rhodanine-3-acetic acid is a key intermediate in the synthesis of this compound. It can be synthesized from glycine and carbon disulfide.
Reaction Scheme:
Detailed Protocol:
-
To a solution of glycine in aqueous sodium hydroxide, carbon disulfide is added dropwise at a low temperature (0-5 °C).
-
The reaction mixture is stirred for several hours to form the dithiocarbamate intermediate.
-
A solution of chloroacetic acid is then added, and the mixture is heated to induce cyclization.
-
Upon cooling and acidification, rhodanine-3-acetic acid precipitates and can be collected by filtration, washed with water, and dried.
Knoevenagel Condensation for this compound Synthesis
Reaction Scheme:
Detailed Protocol:
-
Rhodanine-3-acetic acid and 3,5-bis(trifluoromethyl)benzaldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a base, such as piperidine or sodium acetate, is added to the mixture.
-
The reaction is heated at reflux for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, IMR-1A.
Table 1: In Vitro Potency of this compound and IMR-1A
| Compound | Assay | IC50 | Reference |
| This compound | Notch Ternary Complex (NTC) Assembly | 26 µM | [1][2][4] |
| IMR-1A | Notch Ternary Complex (NTC) Assembly | 0.5 µM | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Nude mice xenograft | OE19 (human esophageal adenocarcinoma) | 15 mg/kg, i.p., daily for 28 days | Blocked tumor establishment | [1][2] |
| Patient-Derived Xenograft (PDX) | Esophageal Adenocarcinoma | 15 mg/kg, i.p., daily | Significantly abrogated tumor growth | [1] |
Experimental Protocols
In Vitro Notch Ternary Complex (NTC) Assembly Assay (AlphaScreen)
This assay quantitatively measures the formation of the NTC on a DNA template and was pivotal in the discovery of this compound.[2]
Principle:
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. In this specific application, a biotinylated DNA oligonucleotide containing a CSL binding site is captured by streptavidin-coated donor beads. His-tagged CSL and GST-tagged NICD are added, followed by an anti-GST antibody conjugated to acceptor beads. The recruitment of Maml1, which is also tagged, brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. Inhibitors of NTC formation, such as this compound, disrupt this interaction, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).
-
Dilute biotinylated CSL-binding site DNA oligonucleotide, His-tagged CSL, GST-tagged NICD, and tagged Maml1 to their optimized concentrations in the assay buffer.
-
Prepare a serial dilution of this compound or control compounds in DMSO, followed by dilution in assay buffer.
-
Prepare a slurry of streptavidin-donor beads and anti-GST acceptor beads in the dark.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the biotinylated DNA oligonucleotide to each well.
-
Add 5 µL of His-tagged CSL and 5 µL of GST-tagged NICD to each well.
-
Add 5 µL of tagged Maml1 to each well.
-
Add 5 µL of diluted this compound or control compound to the respective wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the streptavidin-donor bead slurry.
-
Add 5 µL of the anti-GST acceptor bead slurry.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The signal is expressed as a percentage of the control (DMSO-treated) wells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., OE33 or 786-0) and prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a range of concentrations of this compound in the complete culture medium.
-
Replace the medium in the wells with the this compound containing medium or control medium (with DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound or control medium every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
-
Data Analysis:
-
The plating efficiency and surviving fraction are calculated for each treatment group relative to the control.
-
Dose-response curves are generated to determine the concentration of this compound that inhibits colony formation by 50%.
-
Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound.
Detailed Protocol:
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., OE19 esophageal adenocarcinoma cells) and resuspend them in a mixture of serum-free medium and Matrigel (1:1).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a formulation of this compound for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline).
-
Administer this compound (e.g., 15 mg/kg) or the vehicle control to the respective groups daily via i.p. injection.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Notch signaling pathway.
Experimental Workflow for this compound Discovery and Validation
Caption: Workflow for the discovery and preclinical validation of this compound.
Logical Relationship of this compound and its Metabolite
Caption: In vivo conversion of this compound to its more potent metabolite, IMR-1A.
References
IMR-1: A Novel Inhibitor of the Notch Signaling Pathway in Tumorigenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Notch signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] IMR-1 is a novel small molecule inhibitor that directly targets the intracellular Notch pathway, offering a new paradigm for anti-cancer therapeutics.[1] This document provides a comprehensive overview of this compound, its mechanism of action, its role in tumorigenesis, and detailed experimental protocols for its study.
Mechanism of Action: Disruption of the Notch Transcriptional Activation Complex
This compound functions by inhibiting the assembly of the Notch transcriptional activation complex.[1][5] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like 1 (Maml1). This ternary complex, known as the Notch Ternary Complex (NTC), drives the transcription of Notch target genes, such as Hes1 and HeyL, which promote cell growth and survival.[1][2]
This compound specifically prevents the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1][5] This disruption attenuates the transcription of Notch target genes, thereby inhibiting the pro-tumorigenic effects of aberrant Notch signaling.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Notch signaling pathway.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound and its active metabolite, IMR-1A.
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 26 µM | [5] |
| IMR-1A | IC50 | 0.5 µM | [6] |
Table 1: In vitro inhibitory concentrations of this compound and IMR-1A.
| Cell Line | Assay | Treatment | Result | Reference |
| 786-0 | Colony Formation | This compound | Dose-dependent reduction in colony formation | [1] |
| OE33 | Colony Formation | This compound | Dose-dependent reduction in colony formation | [1] |
| OE33 | ChIP Assay | This compound (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |
| 786-0 | ChIP Assay | This compound (25 µmol/L) | Disruption of Maml1 recruitment to the HES1 promoter | [2] |
| OE33 | RT-qPCR | This compound | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |
| 786-0 | RT-qPCR | This compound | Dose-dependent decrease in Hes-1 and Hey-L expression | [1] |
Table 2: Cellular effects of this compound on Notch-dependent cancer cell lines.
| Model | Compound | Dose | Route | Duration | Outcome | Reference |
| Human Esophageal Adenocarcinoma Xenograft (OE19 cells) | This compound | 15 mg/kg | i.p. | 4 weeks | Blocked tumor establishment | [1] |
| Patient-Derived Xenograft (EAC29) | This compound | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |
| Patient-Derived Xenograft (EAC47) | This compound | 15 mg/kg | i.p. | 24 days | Significantly abrogated tumor growth | [2] |
| C57BL/6 Mice | IMR-1A | 2 mg/kg | i.v. | Single dose | T1/2 = 2.22 h, CL = 7 mL/min/kg | [6] |
| C57BL/6 Mice | IMR-1A | 100 mg/kg | i.p. | Single dose | Tmax = 0.50 h | [6] |
Table 3: In vivo efficacy and pharmacokinetic parameters of this compound and IMR-1A.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Colony Formation Assay
-
Cell Seeding: Plate Notch-dependent cancer cell lines (e.g., 786-0, OE33) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment: Treat Notch-dependent cells (e.g., OE33, 786-0) with this compound (25 µmol/L), DAPT (15 µmol/L, as a positive control), or vehicle (DMSO) for a specified time.
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against specific proteins of the NTC (e.g., Notch1, CSL, Maml1) or a control IgG.
-
Washing and Elution: Wash the antibody-bound chromatin complexes and elute the DNA.
-
Reverse Cross-linking: Reverse the cross-linking to release the DNA.
-
DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific promoter regions (e.g., HES1 promoter) by qPCR.
Quantitative Real-Time PCR (RT-qPCR)
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for Notch target genes (Hes1, HeyL) and a housekeeping gene (HPRT) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Implant patient-derived esophageal adenocarcinoma tumor fragments subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment groups: vehicle (DMSO), this compound (15 mg/kg, i.p.), or DAPT (20 mg/kg, i.p.).
-
Monitoring: Monitor tumor volume and body weight over the treatment period (e.g., 24 days).
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as RT-qPCR for Notch target genes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the validation of this compound.
Conclusion and Future Directions
This compound represents a first-in-class inhibitor of the Notch transcriptional activation complex with demonstrated efficacy in preclinical models of cancer.[1] Its specific mechanism of action, targeting the recruitment of Maml1, provides a novel strategy to inhibit Notch signaling.[1] Further preclinical characterization of this compound and its more potent metabolite, IMR-1A, is warranted to explore their full therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their efficacy in a broader range of Notch-dependent cancers, and exploring potential combination therapies to overcome resistance and enhance anti-tumor activity.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Early Research on IMR-1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Notch Pathway Inhibitor
This technical guide provides a comprehensive overview of the early-stage research and development of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound represents a novel class of inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in the initial characterization of this compound.
Core Compound Characteristics and Activity
This compound was identified through a computer-aided drug design (CADD) approach aimed at discovering small molecules that could interfere with the assembly of the Notch transcriptional activation complex.[1] It is a thiazolidinone-based compound that acts as a prodrug, being metabolized in vivo to its more potent acidic metabolite, IMR-1A.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound and its active metabolite, IMR-1A.
| Compound | Parameter | Value | Assay/Method |
| This compound | IC50 | 26 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |
| IMR-1A | IC50 | 0.5 µM | In vitro Notch Ternary Complex (NTC) Assembly Assay |
| IMR-1A | Kd | 2.9 µM | Binding affinity to Notch1 |
Table 1: In Vitro Activity of this compound and IMR-1A. [3][4][5]
| Parameter | Value | Condition |
| IMR-1A Pharmacokinetics (following a single 2 mg/kg IV dose of this compound in mice) | ||
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | |
| Terminal Elimination Half-life (T1/2) | 2.22 h | |
| Volume of Distribution (Vss) | ~4-fold higher than total body water | |
| IMR-1A Pharmacokinetics (following a single 100 mg/kg IP dose of this compound in mice) | ||
| Time to Maximum Plasma Concentration (Tmax) | 0.50 h |
Table 2: Pharmacokinetic Parameters of IMR-1A in Mice. [2]
Mechanism of Action: Disrupting the Notch Transcriptional Complex
This compound's primary mechanism of action is the inhibition of the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin. This disruption prevents the transcriptional activation of Notch target genes, which are often implicated in tumorigenesis.[2][5]
dot
References
IMR-1 as a Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMR-1 is an experimental small molecule inhibitor targeting the Notch signaling pathway, a critical regulator of cell fate decisions implicated in the development and progression of various cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. By disrupting the formation of the Notch transcriptional activation complex, this compound represents a novel therapeutic strategy for cancers dependent on aberrant Notch signaling.
Introduction
The Notch signaling pathway is a highly conserved cellular communication system essential for embryonic development and tissue homeostasis.[1] Dysregulation of this pathway is a known driver in a multitude of human malignancies, making it a compelling target for therapeutic intervention.[2][3] this compound, or Inhibitor of Mastermind Recruitment-1, is a novel, cell-permeable small molecule designed to specifically inhibit the intracellular Notch pathway.[2][4] Unlike gamma-secretase inhibitors (GSIs) which broadly target Notch receptor processing, this compound acts further downstream, offering a potentially more targeted and specific mode of action.[2]
Mechanism of Action
This compound's primary mechanism of action is the disruption of the Notch Ternary Complex (NTC) assembly on chromatin.[2] In canonical Notch signaling, the intracellular domain of the Notch receptor (NICD) translocates to the nucleus upon receptor activation. In the nucleus, NICD binds to the DNA-binding protein CSL (CBF-1/Su(H)/Lag-1), displacing a co-repressor complex. Subsequently, Mastermind-like 1 (Maml1) is recruited to form the NTC, which then activates the transcription of downstream target genes such as those in the HES and HEY families.[5][6][7]
This compound directly interferes with this process by preventing the recruitment of Maml1 to the NICD-CSL complex.[2] This inhibition of NTC formation effectively blocks the transcriptional activation of Notch target genes, leading to the suppression of cell growth and proliferation in Notch-dependent cancer cells.[2]
Signaling Pathway Diagram
Quantitative Preclinical Data
This compound has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Overall | Not specified | NTC Assembly | 26 µM | [8] |
| OE33 | Esophageal Adenocarcinoma | Colony Formation | Dose-dependent reduction | [2] |
| 786-0 | Renal Cell Carcinoma | Colony Formation | Dose-dependent reduction | [2] |
| H69 | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |
| H69AR | Small Cell Lung Cancer | Not specified | Lower than low-MYCNOS lines | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude Mice | Esophageal Adenocarcinoma (OE19 Xenograft) | 15 mg/kg this compound (i.p. for 28 days) | Blocked tumor establishment | [8] |
| PDX Models | Esophageal Adenocarcinoma (EAC29 & EAC47) | 15 mg/kg this compound (i.p. for 24 days) | Significantly abrogated tumor growth | [6][9] |
| Zebrafish Embryos | N/A | 40 µM this compound | Disruption of somite formation (Notch-dependent process) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Experimental Workflow Diagram
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the recruitment of Maml1 to the promoter of Notch target genes (e.g., HES1).
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)
-
This compound, DAPT (control), DMSO (vehicle)
-
Formaldehyde (1% final concentration) for crosslinking
-
Glycine for quenching
-
Cell lysis buffer, Nuclear lysis buffer
-
Antibodies: anti-Notch1, anti-Maml1, IgG (control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Reagents for DNA purification (e.g., phenol-chloroform or column-based kit)
-
Primers for HES1 promoter for qPCR analysis
Procedure:
-
Cell Treatment: Culture OE33 or 786-0 cells to ~80% confluency. Treat cells with this compound (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO for a specified time.[1][10]
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest cells and lyse them using appropriate buffers to isolate the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with specific antibodies (anti-Notch1, anti-Maml1) or a negative control (IgG).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the crosslinks by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. A decrease in the signal for Maml1 binding at the HES1 promoter in this compound treated cells (but not for Notch1 binding) indicates successful target engagement.[2]
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity and survival of cancer cells.
Materials:
-
Single-cell suspension of cancer cells
-
Complete culture medium
-
This compound at various concentrations
-
6-well tissue culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates.[5]
-
Treatment: Allow cells to adhere overnight, then treat with a range of this compound concentrations or DMSO vehicle.
-
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, 5% CO2. Change the medium containing the respective treatments every 3-4 days.
-
Fixation: When colonies in the control wells are visible and contain at least 50 cells, aspirate the medium, wash gently with PBS, and fix the colonies with paraformaldehyde for 20 minutes at room temperature.[5]
-
Staining: Remove the fixative, wash with PBS, and stain the colonies with crystal violet solution for 5-10 minutes.[5]
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. A dose-dependent reduction in the number of colonies in this compound treated wells indicates an inhibitory effect on cell proliferation and survival.[2]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit (e.g., TRIzol or column-based)
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, HPRT)[3]
-
qPCR instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as previously described. Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression of the target gene in treated vs. control samples using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control), where the fold change is calculated as 2^(-ΔΔCt).[3]
-
A significant decrease in the relative expression of HES1 and HEY1 in this compound treated cells indicates inhibition of the Notch signaling pathway.[2]
-
Conclusion
This compound is a promising preclinical therapeutic agent that targets a distinct node in the Notch signaling pathway. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, it effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent tumors. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and similar molecules. Continued preclinical development is warranted to fully elucidate the therapeutic potential of this novel class of Notch inhibitors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of IMR-1
This guide provides a comprehensive overview of the pharmacology of IMR-1, a novel small-molecule inhibitor of the Notch signaling pathway. It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental validation of this compound.
Core Mechanism of Action
This compound, or Inhibitor of Mastermind Recruitment-1, represents a distinct class of Notch inhibitors.[1][2] Unlike gamma-secretase inhibitors (GSIs) that prevent the formation of the Notch Intracellular Domain (NICD), this compound targets the downstream transcriptional activation step.[2][3] Its primary mechanism is to disrupt the assembly of the Notch Ternary Complex (NTC) on chromatin.[1][2][4] Specifically, this compound binds to the intracellular domain of Notch1 and prevents the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[2][5] This action effectively attenuates the transcription of Notch target genes, such as HES1 and HEY-L, which are crucial for the proliferation of Notch-dependent cancer cells.[2][6]
In vivo, this compound is rapidly metabolized to its more potent acid metabolite, IMR-1A.[1][2] This metabolite is believed to be the primary active agent responsible for the observed anti-tumor effects.
Signaling Pathway of this compound Action
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound and its active metabolite, IMR-1A.
Table 1: In Vitro Activity and Binding Affinity
| Compound | Target Assay | IC50 | Binding Affinity (KD to NICD) |
| This compound | Notch Transcriptional Activation | 26 µM[1][7] | 15.6 µM |
| IMR-1A | Notch Transcriptional Activation | 0.5 µM[4] | 0.4 µM |
Data sourced from Astudillo et al., 2016.
Table 2: In Vivo Pharmacokinetic Parameters of IMR-1A
Pharmacokinetic analysis was performed in male C57BL/6 mice following administration of the parent compound, this compound. The data below pertains to the active metabolite, IMR-1A.[1]
| Administration Route | This compound Dose | Parameter | Value |
| Intravenous (i.v.) | 2 mg/kg | Systemic Plasma Clearance (CL) | 7 mL/min/kg |
| Terminal Elimination Half-life (T1/2) | 2.22 h | ||
| Volume of Distribution (Vss) | ~4x total body water | ||
| Intraperitoneal (i.p.) | 100 mg/kg | Time to Max Concentration (Tmax) | 0.50 h |
Data sourced from Astudillo et al., 2016.[1]
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize this compound.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the NTC on a DNA scaffold to screen for inhibitors.[1]
Principle: The assay relies on AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology, a bead-based method that detects molecular interactions in a microplate format. When the NTC components (CSL, NICD, and Maml1) assemble on a biotinylated DNA oligonucleotide, streptavidin-coated donor beads and antibody-conjugated acceptor beads are brought into close proximity, generating a detectable light signal.
Protocol Steps:
-
Component Assembly: Recombinant, purified CSL (His-tagged), NICD, and Maml1 proteins are incubated in an assay buffer.
-
DNA Scaffold: A biotinylated double-stranded oligonucleotide containing a CSL binding site (5′-AAACACGCCGTGGGAAAAAATTTATG-3′) is added to the mixture, allowing CSL to bind.[1]
-
Complex Formation: NICD and Maml1 are recruited to the CSL-DNA complex.
-
Inhibitor Addition: Test compounds, such as this compound, are added to the wells to assess their ability to disrupt complex formation.
-
Detection:
-
Streptavidin-conjugated donor beads are added, which bind to the biotinylated DNA.
-
An antibody specific to Maml1, conjugated to an acceptor bead, is added.
-
The plate is incubated to allow for bead-protein binding.
-
-
Signal Quantitation: The plate is read using an Envision plate reader. A decrease in the AlphaScreen signal relative to a DMSO control indicates inhibition of NTC assembly.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays were used to confirm that this compound disrupts the recruitment of Maml1 to a Notch target gene promoter (HES1) in a cellular context.[6][8]
Principle: This technique assesses the in vivo association of specific proteins with particular genomic regions. Cells are treated with a cross-linking agent to freeze protein-DNA interactions. The chromatin is then sheared, and an antibody is used to immunoprecipitate the protein of interest, pulling down any associated DNA. The DNA is then purified and quantified by qPCR to determine the level of protein occupancy at a specific promoter.
Protocol Steps:
-
Cell Treatment: Notch-dependent cell lines (e.g., OE33, 786-0) are treated with this compound (e.g., 25 µM), a positive control (GSI DAPT, 15 µM), or a vehicle (DMSO) for a specified time.[8]
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde added directly to the cell culture medium. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed to release the nuclei. The chromatin is then fragmented into 200-1000 bp pieces using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for the protein of interest (e.g., anti-Maml1 or anti-Notch1). An IgG antibody is used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
-
Washes: The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C in the presence of high salt concentration. RNA and protein are digested with RNase A and Proteinase K.
-
DNA Purification: The DNA is purified using standard column-based methods.
-
qPCR Analysis: Quantitative PCR is performed using primers specific for the HES1 promoter. The amount of immunoprecipitated DNA is calculated relative to the input chromatin, providing a measure of protein occupancy at the promoter.
Experimental Workflow for this compound Validation
Patient-Derived Xenograft (PDX) Model
In vivo efficacy of this compound was tested in mouse models bearing tumors derived from human patients.[2][3]
Principle: PDX models involve the implantation of human tumor tissue into immunodeficient mice. These models are considered more representative of human cancer than traditional cell line-based xenografts and are a crucial step in preclinical drug evaluation.
Protocol Steps:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor graft.
-
Tumor Implantation: Freshly isolated human tumor tissue (e.g., from esophageal adenocarcinoma) is surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Cohort Formation: Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and control cohorts.
-
Treatment Administration:
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 24-28 days).[1][9] Animal health is monitored for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.
Summary and Future Directions
This compound is a first-in-class small molecule that validates the NTC as a druggable target within the Notch signaling pathway.[2][10] Its unique mechanism of action, which involves inhibiting the recruitment of Maml1, provides an alternative therapeutic strategy to GSIs.[2] Preclinical studies have demonstrated its ability to inhibit the growth of Notch-dependent tumors in vitro and in vivo.[2][3] However, the parent compound this compound possesses modest potency, and subsequent research has focused on developing more potent analogs.[9] The rapid in vivo conversion of this compound to the more active IMR-1A is a key pharmacological feature. Further development of therapeutics based on this scaffold will likely focus on improving potency, selectivity, and pharmacokinetic properties to advance this novel class of Notch inhibitors toward clinical application.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors | Chemical Engineering [cheme.stanford.edu]
Methodological & Application
Application Notes and Protocols: IMR-1 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[1][4][5] This targeted inhibition of Notch signaling makes this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in Notch-dependent malignancies.[1][2][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell proliferation, gene expression, and the Notch signaling pathway.
Mechanism of Action
This compound specifically targets the protein-protein interaction between the Notch intracellular domain (NICD) and Maml1 within the Notch transcriptional activation complex, which also includes the DNA-binding protein CSL. By preventing Maml1 recruitment, this compound effectively attenuates the transcription of Notch target genes such as HES1 and HEY1.[1] It is important to note that this compound does not affect the cellular levels of NICD itself.[2] A metabolite of this compound, named IMR-1A, has been identified and shows a significant increase in potency.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its metabolite, IMR-1A, as reported in the literature.
Table 1: Inhibitory Concentration and Dissociation Constants
| Compound | Target | Assay | IC50 | Kd | Cell Lines Tested | Reference |
| This compound | Notch Transcriptional Activation | NTC Assembly Assay | 26 µM | Micromolar affinity | OE33, 786-0, and others | [3][4] |
| IMR-1A | Notch Transcriptional Activation | NTC Assembly Assay | 0.5 µM | Not Specified | Not Specified | [7] |
Table 2: Recommended Concentrations for In Vitro Assays
| Assay | Cell Lines | This compound Concentration | Control (DAPT) Concentration | Reference |
| Chromatin Immunoprecipitation (ChIP) | OE33, 786-0 | 25 µmol/L | 15 µmol/L | [4] |
| RT-qPCR | OE33, 786-0 | Dose-dependent | Not Specified | [1] |
| Colony Formation Assay | OE33, 786-0, and various cancer cell lines | Dose-dependent (up to 30-45 µM for some derivatives) | Not Specified | [1][6] |
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Proliferation using Colony Formation Assay
This protocol details the methodology to evaluate the effect of this compound on the proliferative capacity of Notch-dependent cancer cell lines.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DAPT (γ-secretase inhibitor, as a positive control for Notch inhibition)
-
DMSO (vehicle control)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with varying concentrations of this compound in a dose-dependent manner. Include wells for vehicle control (DMSO) and a positive control (DAPT).
-
Incubation: Incubate the plates for a period suitable for colony formation (typically 7-14 days), ensuring to change the media with fresh compound every 2-3 days.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Colonies can then be imaged and counted.
Protocol 2: Analysis of Notch Target Gene Expression by RT-qPCR
This protocol is for quantifying the effect of this compound on the transcription of Notch target genes.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Notch target genes (HES1, HEYL) and a housekeeping gene (HPRT)[1]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay to Assess Maml1 Recruitment
This protocol allows for the investigation of this compound's effect on the recruitment of Maml1 to the promoter of Notch target genes.
Materials:
-
Notch-dependent cell lines (e.g., OE33, 786-0)[4]
-
Complete cell culture medium
-
This compound (25 µmol/L)[4]
-
DAPT (15 µmol/L)[4]
-
DMSO (vehicle control)
-
Formaldehyde (for cross-linking)
-
ChIP assay kit
-
Antibodies for Notch1 and Maml1[4]
-
Primers for the HES1 promoter[2]
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound, DAPT, or DMSO. After the treatment period, cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies against Notch1 or Maml1 overnight. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Use qPCR with primers specific to the HES1 promoter to quantify the amount of precipitated DNA. The results will indicate the occupancy of Notch1 and Maml1 at the promoter.
Visualizations
Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Caption: General experimental workflow for studying the effects of this compound in vitro.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IMR-1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Aberrant Notch signaling is implicated in the initiation and progression of various cancers. This compound functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][3] This targeted mechanism of action makes this compound a promising candidate for anti-cancer therapeutics. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical cancer research, offering a more accurate representation of tumor heterogeneity and the tumor microenvironment compared to traditional cell line-derived xenografts.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in PDX models for in vivo efficacy studies.
Mechanism of Action of this compound
This compound is a first-in-class inhibitor of the Notch transcriptional activation complex.[1] Its primary mode of action is to prevent the binding of Maml1 to the Notch intracellular domain (NICD)-CSL (CBF1/Su(H)/Lag-1) complex on DNA.[2] This disruption prevents the assembly of a functional transcriptional activation complex, thereby inhibiting the expression of Notch target genes such as HES1 and HEY1, which are crucial for tumor cell survival and proliferation.[1] Studies have shown that this compound acts as a pro-drug in vivo, being metabolized to its more potent acid metabolite, IMR-1A.[6]
Data Presentation: In Vivo Efficacy of this compound in PDX Models
The following tables summarize the quantitative data from preclinical studies of this compound in different patient-derived xenograft models.
Table 1: Efficacy of this compound in Esophageal Adenocarcinoma PDX Models
| PDX Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Mean Tumor Volume Change (%) | Reference |
| EAC29 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |
| EAC29 | This compound | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |
| EAC47 | Vehicle (DMSO) | - | Intraperitoneal (i.p.) | 24 days | Increased | [6] |
| EAC47 | This compound | 15 mg/kg | Intraperitoneal (i.p.) | 24 days | Significantly abrogated growth | [6] |
Table 2: Pharmacokinetic Profile of IMR-1A (Active Metabolite) in Mice
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Systemic Plasma Clearance (CL) (mL/min/kg) | Reference |
| IMR-1A (from this compound) | Intravenous (i.v.) | 2 | - | 2.22 | 7 | [6] |
| IMR-1A (from this compound) | Intraperitoneal (i.p.) | 100 | 0.50 | 6.16 | - | [6] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
Procedure:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Resuspend the tumor fragments in a mixture of PBS and Matrigel (1:1 ratio) to enhance engraftment.
-
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the flank of the mouse.
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines for post-operative pain management.
-
Monitor the mice regularly for signs of distress, infection, and tumor growth.
-
Tumor growth can be monitored by caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are ready for randomization into treatment groups.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the administration of this compound to PDX-bearing mice and the assessment of its anti-tumor efficacy.
Materials:
-
PDX-bearing mice with established tumors (100-200 mm³)
-
This compound compound
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile PBS
-
Dosing syringes and needles (e.g., 27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Preparation of this compound Dosing Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration for a 15 mg/kg dose. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity. Note: The exact formulation may need optimization.
-
-
Animal Grouping and Dosing:
-
Randomize the PDX-bearing mice into treatment and control groups (n ≥ 5 mice per group) based on tumor volume to ensure an even distribution.
-
Administer this compound (15 mg/kg) or vehicle (e.g., DMSO in PBS) to the respective groups via intraperitoneal (i.p.) injection daily for 24 days.[6]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice twice a week as an indicator of general health and toxicity.
-
Measure tumor volume using calipers twice a week.
-
At the end of the study (Day 24), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., RT-qPCR for Notch target genes) or fixed in formalin for histological analysis.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMR-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor of the Notch signaling pathway. It functions by disrupting the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex, which subsequently attenuates the transcription of Notch target genes.[1][2] This targeted mechanism of action makes this compound a valuable tool for investigating the role of Notch signaling in various biological processes, particularly in oncology research. Furthermore, this compound has been shown to be a pro-drug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[1] These application notes provide an overview of the use of this compound in animal studies, including recommended dosing, administration protocols, and expected outcomes based on preclinical research.
Data Presentation
Table 1: this compound Dosing and Administration for Efficacy Studies in Mice
| Animal Model | Cancer Type | Dose | Administration Route | Dosing Frequency | Vehicle | Observed Effects | Reference |
| Nude Mice | Esophageal Adenocarcinoma (OE19 Xenograft) | 15 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO | Blocked tumor establishment | [1] |
| NSG Mice | Patient-Derived Esophageal Adenocarcinoma Xenograft (PDX) | 15 mg/kg | Intraperitoneal (i.p.) | Daily | DMSO | Significantly abrogated growth of established tumors | [1] |
Table 2: this compound Dosing for Pharmacokinetic Studies in Mice
| Mouse Strain | Dose | Administration Route | Vehicle | Key Findings | Reference |
| C57BL/6 | 2 mg/kg (single dose) | Intravenous (i.v.) | 5% NMP, 5% Solutol-HS 15, 90% Normal Saline | This compound is rapidly metabolized to IMR-1A. IMR-1A exhibited low systemic plasma clearance. | [1] |
| C57BL/6 | 100 mg/kg (single dose) | Intraperitoneal (i.p.) | Not specified | Plasma concentrations of IMR-1A were quantifiable up to 24 hours. | [1] |
Table 3: Pharmacokinetic Parameters of IMR-1A in Mice after this compound Administration
| Administration Route | This compound Dose (mg/kg) | IMR-1A Tmax (h) | IMR-1A T1/2 (h) | IMR-1A CL (mL/min/kg) |
| Intravenous (i.v.) | 2 | - | 2.22 | 7 |
| Intraperitoneal (i.p.) | 100 | 0.50 | 6.16 | - |
Data extracted from Astudillo et al., 2016.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the Notch signaling pathway. The canonical Notch pathway is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a receiving cell. This interaction leads to two successive proteolytic cleavages of the receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits the coactivator MAML1. This ternary complex activates the transcription of downstream target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and apoptosis.
This compound specifically disrupts the formation of this transcriptional activation complex by preventing the recruitment of MAML1 to the NICD-CSL complex on the chromatin.[1][2] This leads to the suppression of Notch target gene expression and inhibition of Notch-dependent cellular processes.
Caption: this compound inhibits the Notch signaling pathway.
Experimental Protocols
Xenograft Tumor Model Protocol for Efficacy Studies
This protocol is based on the methodology described by Astudillo et al. (2016).[1]
1. Animal Model:
-
Nude mice or NOD-SCID Gamma (NSG) mice, 6-8 weeks old.
2. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., OE19 esophageal adenocarcinoma cells) under standard conditions.
-
Harvest cells and resuspend in serum-free culture medium.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 200 µL into the flank of each mouse.
3. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of administration, dilute the stock solution to the final desired concentration for a 15 mg/kg dose.
-
Administer the this compound solution or vehicle (DMSO) daily via intraperitoneal (i.p.) injection.
4. Monitoring and Data Collection:
-
Monitor tumor growth by measuring the short and long dimensions of the tumor with calipers every 4 days.
-
Calculate tumor volume using the formula: Volume = (Short dimension)^2 x (Long dimension) / 2.
-
Monitor the body weight of the mice every 4 days as an indicator of general health and toxicity.
-
At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR for Notch target genes).
Caption: Workflow for this compound efficacy studies.
Pharmacokinetic Study Protocol
This protocol is based on the methodology described by Astudillo et al. (2016).[1]
1. Animal Model:
-
Male C57BL/6 mice.
2. This compound Formulation and Administration:
-
Intravenous (i.v.) Administration:
-
Prepare a formulation of this compound in 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, and 90% Normal Saline.
-
Administer a single dose of 2 mg/kg via the tail vein.
-
-
Intraperitoneal (i.p.) Administration:
-
Prepare a formulation of this compound (vehicle not specified in the primary literature for this specific PK study).
-
Administer a single dose of 100 mg/kg.
-
3. Sample Collection:
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma.
4. Bioanalysis:
-
Analyze plasma samples for concentrations of this compound and its metabolite, IMR-1A, using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate pharmacokinetic parameters such as Tmax, T1/2, and clearance (CL).
Toxicology and Safety
In preclinical studies, daily intraperitoneal administration of 15 mg/kg this compound in mice for up to 28 days did not cause any observable adverse effects.[1] The body weight of the treated animals remained constant throughout the treatment course, and there were no visible signs of toxicity.[1] Similarly, in pharmacokinetic studies, single intravenous (2 mg/kg) and intraperitoneal (100 mg/kg) doses did not induce any clinical signs of toxicity.[1]
It is important to note that these observations are from efficacy and pharmacokinetic studies, and dedicated toxicology studies (e.g., to determine the LD50) have not been reported in the reviewed literature. As with any experimental compound, researchers should closely monitor animals for any signs of adverse effects. Pan-Notch inhibition can be associated with gastrointestinal toxicity; however, this has not been reported for this compound at the tested therapeutic dose.[1]
Conclusion
This compound is a specific inhibitor of the Notch signaling pathway with demonstrated anti-tumor efficacy in preclinical mouse models. The provided data and protocols serve as a guide for researchers planning to use this compound in in vivo studies. A daily intraperitoneal dose of 15 mg/kg formulated in DMSO has been shown to be effective in inhibiting tumor growth without causing observable toxicity. For pharmacokinetic studies, both intravenous and intraperitoneal routes have been utilized. Researchers should carefully consider the experimental design and objectives when selecting the appropriate dose and administration route for their studies.
References
Application Notes and Protocols for IMR-1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex, subsequently attenuating the transcription of Notch target genes.[1][2][3] This document offers detailed protocols for preparing this compound stock solutions, relevant chemical and physical properties, and its mechanism of action, intended for researchers in cancer biology, stem cell research, and drug development.
Introduction to this compound
This compound is a valuable research tool for studying cellular processes regulated by the Notch signaling pathway, which is crucial in cell fate determination, proliferation, and differentiation.[2] Dysregulation of the Notch pathway is implicated in various cancers, making this compound a compound of interest for oncological research.[4][5][6] It has been demonstrated to inhibit the growth of Notch-dependent cancer cell lines and suppress tumor growth in patient-derived xenograft models.[2][4] Notably, this compound is a pro-drug that is metabolized in vivo to its more potent acid metabolite, IMR-1A.[2][7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Synonyms | 2-[2-Methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid ethyl ester, Inhibitor of Mastermind Recruitment-1 | |
| Molecular Formula | C₁₅H₁₅NO₅S₂ | |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to beige powder | |
| CAS Number | 310456-65-6 |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
| Solvent | Solubility | Concentration | Reference |
| DMSO | Clear solution | 20 mg/mL | |
| DMSO | 70 mg/mL (198.07 mM) | [8] | |
| Water | Insoluble | [8] | |
| Ethanol | Insoluble | [8] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of this compound (Molecular Weight = 353.41 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile amber vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 3.53 mg of this compound, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1]
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][7]
Note: It is recommended to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[8][9]
Mechanism of Action: Inhibition of the Notch Signaling Pathway
This compound exerts its inhibitory effect on the Notch signaling pathway by preventing the formation of the Notch transcriptional activation complex.
Caption: this compound inhibits Notch signaling by preventing Maml1 recruitment to the NTC.
Experimental Workflow: From Stock Solution to Cellular Assay
The following diagram outlines a typical workflow for utilizing the prepared this compound stock solution in a cell-based experiment.
Caption: Workflow for using this compound in cell-based assays.
In Vitro and In Vivo Applications
This compound has been effectively used in a variety of experimental models to probe the function of the Notch pathway.
| Application | Model System | Typical Concentration/Dose | Observed Effect | Reference |
| In Vitro | Notch-dependent cancer cell lines (e.g., 786-0, OE33) | 25-40 µM | Inhibition of colony formation, decreased Notch target gene transcription | [2][10] |
| In Vitro | Notch-dependent cancer cell lines | IC₅₀ of 26 µM | Inhibition of transcriptional activation | [1][8] |
| In Vivo | Patient-derived xenograft (PDX) models | 15 mg/kg (i.p. for 28 days) | Inhibition of tumor growth | [1][4] |
| In Vivo | Zebrafish embryos | 40 µM | Disruption of somite formation | [2] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. The information provided is based on currently available literature and should be used as a guide. Researchers should always consult the manufacturer's safety data sheet (SDS) and perform their own optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: IMR-1 Treatment in Colony Formation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1] Aberrant Notch signaling is implicated in the initiation and maintenance of various cancers.[2][3] this compound functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1).[1][4] This inhibitory action attenuates the transcription of Notch target genes, leading to reduced cell growth in Notch-dependent cancer cell lines.[1] The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents or inhibitors like this compound.[5][6] This document provides detailed protocols and data for the application of this compound in colony formation assays.
Mechanism of Action: this compound Inhibition of the Notch Pathway
The Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to proteolytic cleavage and the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (Maml) coactivator. This ternary complex, known as the Notch Transcriptional Complex (NTC), activates the transcription of target genes like Hes-1 and Hey-L.[1][3]
This compound specifically inhibits the formation of this complex by disrupting the recruitment of Maml1 to the NICD-CSL complex on the chromatin.[1] This action effectively blocks the transcriptional activation of Notch target genes, thereby suppressing the growth and proliferation of cancer cells that are dependent on this pathway for survival.[1][7]
Quantitative Data Summary
This compound treatment has been shown to cause a dose-dependent reduction in colony formation in Notch-dependent cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) for this compound in disrupting the Notch Ternary Complex is approximately 26 μM.[4] The table below summarizes the observed effects of this compound in colony formation assays using specified cell lines.
| Cell Line | Notch Dependence | Treatment | Concentration (μM) | Observed Effect on Colony Formation | Reference |
| 786-0 | Dependent | This compound | Dose-dependent | Significant reduction in colonies compared to DMSO control. | [1] |
| OE33 | Dependent | This compound | Dose-dependent | Significant reduction in colonies compared to DMSO control. | [1][3] |
| Various | Independent | This compound | Not Specified | No significant effect on colony formation observed. | [1] |
| OE33 & 786-0 | Dependent | This compound | 25 | Used for ChIP assay to confirm disruption of Maml1 recruitment. | [8] |
Experimental Protocol: Colony Formation Assay with this compound
This protocol details the steps for evaluating the effect of this compound on the clonogenic survival of adherent cancer cell lines.
Materials and Reagents
-
Appropriate cancer cell line (e.g., 786-0, OE33)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)[5]
-
This compound (dissolved in DMSO to create a stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation Solution: 70-100% Methanol or 4% Paraformaldehyde
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol[9]
-
Humidified incubator (37°C, 5% CO₂)
Procedure
1. Cell Preparation and Seeding (Day 0) a. Culture cells to approximately 70-80% confluency. b. Aspirate the culture medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA solution. Incubate at 37°C until cells detach.[5] c. Neutralize trypsin with complete medium and create a single-cell suspension by gentle pipetting.[5] d. Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[10] e. Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies. f. Gently swirl the plates to ensure an even distribution of cells.[5]
2. This compound Treatment (Day 1) a. Incubate the seeded plates overnight at 37°C to allow cells to adhere. b. Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test might be 5 µM to 50 µM. c. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. d. Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
3. Incubation (Days 2-14) a. Return the plates to the humidified incubator at 37°C with 5% CO₂.[5] b. Incubate for 7 to 14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.[6][9] Avoid disturbing the plates during this period to prevent colony disruption.[10] c. Depending on the cell line and length of the assay, the medium may need to be carefully replaced with fresh this compound-containing medium every 3-4 days.
4. Colony Fixation and Staining a. Once colonies are of adequate size, aspirate the medium from each well. b. Gently wash the wells twice with PBS to remove any remaining medium. c. Add 1-2 mL of a fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.[9] d. Aspirate the fixation solution and allow the plates to air dry completely. e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-20 minutes at room temperature.[9] f. Carefully remove the stain and wash the wells gently with tap water until the background is clear and only the colonies remain stained.[9] g. Allow the plates to air dry completely.
5. Colony Counting and Analysis a. Once dry, the plates can be imaged or scanned. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[5] This can be done manually using a microscope or with automated image analysis software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
- Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE) d. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve. This can be used to determine values such as the IC50 (the concentration of this compound that reduces colony formation by 50%).[5]
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: ChIP-seq with IMR-1 Treatment for Studying Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq experiments in conjunction with IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Mastermind-like 1 (Maml1).[1] By comparing the genomic binding profiles of key Notch pathway components, such as Notch1 and Maml1, in the presence and absence of this compound, researchers can elucidate the inhibitor's genome-wide effects on Notch-dependent transcription.
Signaling Pathway Perturbation with this compound
The canonical Notch signaling pathway is a highly conserved signaling cascade crucial for cell fate decisions. Upon ligand binding, the Notch receptor is cleaved, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a ternary complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (Maml) family of coactivators. This complex activates the transcription of Notch target genes, such as those in the HES and HEY families.
This compound is a novel small molecule that specifically inhibits this process by preventing the recruitment of Maml1 to the NICD-CSL complex on chromatin.[1] This leads to the suppression of Notch target gene transcription and can inhibit the growth of Notch-dependent tumors.[1] Unlike gamma-secretase inhibitors (GSIs) that block the cleavage and release of NICD, this compound targets a more downstream step in the pathway, offering a distinct mechanism for therapeutic intervention. A ChIP-seq experiment targeting Maml1 in the presence of this compound is expected to show a significant reduction in the number and intensity of Maml1 binding sites across the genome.
Figure 1: Notch Signaling Pathway and this compound Mechanism of Action.
Experimental Protocol: ChIP-seq with this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and this compound Treatment
1.1. Culture cells of interest (e.g., a Notch-dependent cancer cell line such as OE33 or 786-0) to approximately 80% confluency. 1.2. Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 25 µM for 6-24 hours. The optimal treatment time should be determined empirically.[1] 1.3. Harvest cells for crosslinking.
2. Crosslinking
2.1. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. 2.2. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature. 2.3. Scrape the cells, transfer to a conical tube, and pellet by centrifugation at 1,500 x g for 5 minutes at 4°C. 2.4. Wash the cell pellet twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication
3.1. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. 3.2. Incubate on ice to allow for cell lysis. 3.3. Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP-seq. 3.4. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
4.1. Pre-clear the chromatin with Protein A/G magnetic beads. 4.2. Set aside a small aliquot of the pre-cleared chromatin as an input control. 4.3. Incubate the remaining chromatin overnight at 4°C with rotation with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). A mock immunoprecipitation with a non-specific IgG should be included as a negative control. 4.4. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes. 4.5. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
5. Elution and Reverse Crosslinking
5.1. Elute the chromatin from the beads using an elution buffer. 5.2. Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. 5.3. Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation
6.1. Purify the DNA using a spin column or phenol-chloroform extraction. 6.2. Quantify the purified DNA. 6.3. Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
7. Sequencing and Data Analysis
7.1. Sequence the prepared libraries on a high-throughput sequencing platform. 7.2. Perform quality control on the raw sequencing reads. 7.3. Align the reads to the appropriate reference genome. 7.4. Perform peak calling using a tool such as MACS2 to identify regions of enrichment.[2][3][4] 7.5. Compare the peak profiles between the DMSO- and this compound-treated samples to identify differential binding sites.
Figure 2: Experimental Workflow for ChIP-seq with this compound Treatment.
Data Presentation
The primary output of a ChIP-seq experiment is a list of genomic regions (peaks) where the protein of interest is bound. Quantitative analysis of these peaks can reveal the impact of this compound treatment. The following table presents hypothetical, yet representative, data from a Maml1 ChIP-seq experiment in a Notch-dependent cell line treated with either DMSO or this compound.
| Metric | DMSO (Vehicle) | This compound (25 µM) | Fold Change |
| Total Number of Maml1 Peaks | 15,234 | 4,578 | -3.33 |
| Number of High-Confidence Peaks (FDR < 0.01) | 10,876 | 2,175 | -5.00 |
| Average Peak Signal Intensity | 85.6 | 42.3 | -2.02 |
| Maml1 Occupancy at HES1 Promoter (Peak Score) | 123.4 | 25.7 | -4.80 |
| Maml1 Occupancy at HEY1 Promoter (Peak Score) | 98.2 | 18.9 | -5.20 |
| Maml1 Occupancy at Housekeeping Gene (GAPDH) Promoter | 5.1 (background) | 4.8 (background) | -1.06 |
This table contains representative data to illustrate the expected outcome of the experiment.
The data indicates a significant global reduction in Maml1 binding to chromatin following this compound treatment, as evidenced by the decrease in the total number of peaks and their average signal intensity. The dramatic reduction in Maml1 occupancy at the promoters of known Notch target genes, HES1 and HEY1, further supports the inhibitory effect of this compound on the formation of the Notch transcriptional activation complex at these specific loci.
Conclusion
The combination of this compound treatment with ChIP-seq provides a powerful approach to dissect the genome-wide consequences of inhibiting the recruitment of Maml1 to the Notch transcriptional complex. This methodology can be applied to various biological systems to identify novel Notch target genes, understand the role of Notch signaling in disease, and evaluate the efficacy of Notch pathway inhibitors in a preclinical setting. The detailed protocol and expected data outcomes presented here serve as a valuable resource for researchers and drug development professionals working in the field of Notch signaling and cancer biology.
References
- 1. MAnorm: a robust model for quantitative comparison of ChIP-Seq data sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peak calling with MACS2 | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 3. How To Analyze ChIP-seq Data For Absolute Beginners Part 4: From FASTQ To Peaks With MACS2 - NGS Learning Hub [ngs101.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for IMR-1 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of IMR-1, a novel small molecule inhibitor of the Notch signaling pathway, in preclinical mouse models of cancer. The protocols outlined below are based on established in vivo studies demonstrating the efficacy of this compound in inhibiting tumor growth.
Mechanism of Action
This compound is a first-in-class inhibitor that targets the Notch transcriptional activation complex.[1][2] Its mechanism of action involves disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by the intracellular domain of the Notch receptor (NICD) and the DNA-binding protein CSL.[1][3] This disruption prevents the transcription of Notch target genes, which are often implicated in cancer cell proliferation, survival, and maintenance of a neoplastic phenotype.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Notch signaling pathway.
In Vivo Efficacy and Data Presentation
This compound has demonstrated significant efficacy in reducing tumor growth in xenograft models of esophageal adenocarcinoma.[1] Daily administration of this compound has been shown to be as effective as other known Notch inhibitors, such as DAPT, in abrogating tumor progression.[1]
Summary of In Vivo Efficacy Data
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Dose | 15 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Vehicle | DMSO | [1] |
| Treatment Duration | 24 days | [1] |
| Mouse Model | Nude mice, NSG mice | [1] |
| Cancer Models | OE19 human esophageal adenocarcinoma cell line xenograft, Patient-Derived Xenografts (PDX) from esophageal adenocarcinoma (EAC29, EAC47) | [1] |
| Effect | Significant inhibition of tumor establishment and growth | [1] |
| Observed Side Effects | No observable adverse effects on the animal; body weight remained constant | [1] |
Pharmacokinetic Profile of this compound Metabolite
This compound is metabolized in vivo to its acid metabolite, IMR-1A. The pharmacokinetic parameters of IMR-1A have been determined following the administration of this compound.[1]
| Compound | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) |
| IMR-1A | i.v. | 2 | - | 2.22 |
| IMR-1A | i.p. | 100 | 0.50 | 6.16 |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse models of cancer, based on published studies.
Esophageal Adenocarcinoma Xenograft Model Protocol
This protocol describes the establishment of a xenograft model using the OE19 human esophageal adenocarcinoma cell line and subsequent treatment with this compound.
Materials:
-
OE19 human esophageal adenocarcinoma cells
-
Nude mice
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture OE19 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 OE19 cells into the flank of each nude mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow. For established tumor models, wait until tumors reach a size of approximately 200 mm³.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution to the final desired concentration for a 15 mg/kg dose.
-
Treatment Administration: Once tumors are established (or immediately after cell injection for tumor establishment studies), begin daily intraperitoneal (i.p.) injections of either this compound (15 mg/kg) or vehicle (DMSO).
-
Data Collection:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 24 days). At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as RT-qPCR for Notch target genes (Hes1, HeyL, Notch3).[1]
Experimental Workflow Diagram
Caption: Workflow for this compound administration in a xenograft mouse model.
Concluding Remarks
This compound represents a promising therapeutic agent for cancers driven by aberrant Notch signaling. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further evaluate the preclinical efficacy and mechanism of action of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Measuring IMR-1 Efficacy in Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a novel small molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival.[1][2][3][4] Aberrant Notch signaling is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect by disrupting the formation of the Notch Ternary Complex (NTC) on chromatin. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the complex, which is essential for the transcriptional activation of Notch target genes.[1][5][6] This mode of action leads to the suppression of tumor growth in Notch-dependent cancer cells. These application notes provide detailed protocols for assessing the efficacy of this compound in cell viability assays, a crucial step in preclinical drug development.
Data Presentation
The efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological response by 50%. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Various | Not Specified | Not Specified | 26 | MedChemExpress |
| H69 | Small Cell Lung Cancer | Not Specified | Lower than other cell lines | ResearchGate |
| H69AR | Small Cell Lung Cancer | Not Specified | Lower than other cell lines | ResearchGate |
Note: The available public data on specific IC50 values for this compound in a wide range of cell lines is limited. Researchers are encouraged to determine the IC50 empirically for their cell lines of interest using the protocols provided below.
Mandatory Visualizations
This compound Mechanism of Action in the Notch Signaling Pathway
Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment to the NTC.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating the efficacy of this compound using cell viability assays.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50. b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Express the cell viability as a percentage of the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring long-term cell survival and reproductive integrity.[5][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: a. Harvest and count cells to obtain a single-cell suspension. b. Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. c. Allow the cells to attach overnight at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: a. Prepare dilutions of this compound in complete culture medium. b. Replace the medium in the wells with medium containing the desired concentrations of this compound or a vehicle control. c. Incubate the plates for the desired treatment duration (this can be continuous for the entire colony formation period or for a shorter, defined period, after which the medium is replaced with fresh, drug-free medium).
-
Colony Formation: a. Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. b. Monitor the plates periodically for colony growth.
-
Fixation and Staining: a. Once colonies are of a sufficient size (typically >50 cells), carefully wash the wells twice with PBS. b. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixation solution and allow the plates to air dry. d. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature. e. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting and Analysis: a. Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control) c. Plot the surviving fraction against the this compound concentration to assess its long-term effect on cell viability.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of the Notch inhibitor this compound. Consistent application of these methods will yield reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability and proliferation, which is essential for advancing its potential as a therapeutic agent. Careful optimization of experimental parameters such as cell seeding density and this compound concentration range for each specific cell line is crucial for obtaining accurate and meaningful results.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. jrmds.in [jrmds.in]
- 11. m.youtube.com [m.youtube.com]
- 12. ossila.com [ossila.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Long-Term IMR-1 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMR-1 is a small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Aberrant Notch activity is implicated in the initiation and maintenance of various cancers.[1][3][4] this compound functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, it prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, which in turn attenuates the transcription of Notch target genes such as HES1 and HEYL.[1][2] This targeted action inhibits the growth of Notch-dependent cancer cell lines.[1][2]
These application notes provide a comprehensive guide for the long-term in vitro use of this compound, including protocols for assessing its effects on cell viability, colony formation, and the induction of cellular senescence.
Data Presentation
This compound Activity and Efficacy
The following table summarizes the quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (NTC Assembly Assay) | 26 µM | In vitro biochemical assay | [2] |
| Effective Concentration (Colony Formation Assay) | 10-30 µM | 786-0, OE33 | [2] |
| Effective Concentration (Notch Target Gene Repression) | 10-30 µM | 786-0, OE33 | [2] |
| In Vivo Dosage (Xenograft Models) | 15 mg/kg | Patient-Derived Xenografts | [2] |
Note: The efficacy of this compound is cell-line dependent. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Notch signaling pathway.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for long-term this compound treatment and analysis.
Experimental Protocols
Protocol 1: General Long-Term this compound Treatment of Adherent Cell Lines
This protocol provides a framework for the continuous exposure of adherent cancer cell lines to this compound over an extended period (e.g., 7 to 21 days or longer).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Plate cells at a density that allows for long-term growth without reaching over-confluence between passages. This density will need to be optimized for each cell line's growth rate.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Initiation of Treatment:
-
Prepare fresh complete medium containing the desired final concentration of this compound. Also, prepare a vehicle control medium with an equivalent concentration of DMSO. Note: The final DMSO concentration should typically be ≤ 0.1% to avoid solvent toxicity.
-
Aspirate the overnight medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
-
Maintenance of Long-Term Culture:
-
Replace the medium with freshly prepared this compound or vehicle control medium every 2-3 days.
-
Monitor the cells daily for changes in morphology, signs of stress, or contamination.
-
When the cells reach 70-80% confluence, passage them as required. Re-plate the cells at the optimized seeding density and continue the treatment.
-
-
Endpoint Analysis:
-
At predetermined time points (e.g., day 7, 14, 21), harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following long-term this compound treatment.
Materials:
-
Cells cultured long-term with this compound (from Protocol 1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: At the end of the long-term treatment period, harvest and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of self-renewal and long-term proliferative potential.
Materials:
-
Cells cultured long-term with this compound (from Protocol 1)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Harvest cells from the long-term culture and seed them at a very low density (e.g., 200-1000 cells per well) in 6-well plates.
-
Incubation: Culture the cells in their respective this compound or vehicle control medium for 10-14 days, changing the medium every 3 days.
-
Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol detects the activity of β-galactosidase at pH 6.0, a well-established biomarker for senescent cells.[5][6] Long-term treatment with pathway inhibitors can induce a state of cellular senescence.[4]
Materials:
-
Cells cultured long-term with this compound on glass coverslips or in culture plates
-
PBS (Phosphate-Buffered Saline)
-
Fixing Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer, pH 6.0)
Procedure:
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Add Fixing Solution and incubate at room temperature for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Add freshly prepared SA-β-gal Staining Solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C without CO₂ overnight. Do not allow the solution to evaporate.
-
-
Visualization:
-
Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
The percentage of senescent cells can be quantified by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.
-
Potential Long-Term Effects and Considerations
-
Acquired Resistance: As with many targeted therapies, prolonged treatment with this compound may lead to the development of acquired resistance.[7][8] This can occur through various mechanisms, including the activation of bypass signaling pathways. It is crucial to monitor for signs of resistance, such as the resumption of proliferation after an initial period of growth inhibition.
-
Paradoxical Effects: Some studies on long-term Notch inhibition (using other inhibitors like DAPT) have shown that while short-term treatment is inhibitory, long-term treatment can paradoxically promote tumor growth in certain contexts.[1] This highlights the importance of evaluating both short-term and long-term outcomes.
-
Cellular Senescence vs. Apoptosis: this compound and other Notch inhibitors can induce different cellular fates, including apoptosis (programmed cell death) or senescence (a state of irreversible growth arrest).[4] The specific outcome is often cell-type and context-dependent. It is advisable to perform assays for both endpoints to fully characterize the long-term effects of this compound.
References
- 1. Long-Term Inhibition of Notch in A-375 Melanoma Cells Enhances Tumor Growth Through the Enhancement of AXIN1, CSNK2A3, and CEBPA2 as Intermediate Genes in Wnt and Notch Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cellular Senescence Assay - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Acquired resistance in cancer: towards targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IMR-1 Concentration for Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IMR-1 concentration for their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions by disrupting the assembly of the Notch transcriptional activation complex. Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin, which in turn attenuates the transcription of Notch target genes.[1][4][5] This targeted inhibition of the intracellular Notch pathway makes it a valuable tool for cancer research, particularly for malignancies dependent on Notch signaling.[1][4]
Q2: What is the difference between this compound and its metabolite, IMR-1A?
A2: this compound acts as a prodrug and is metabolized in vivo to its more potent acid metabolite, IMR-1A.[6] IMR-1A exhibits a significantly lower IC50 value (0.5 µM) compared to this compound (26 µM in a cell-free assay), indicating a 50-fold increase in potency.[5][6] For in vitro studies, it is crucial to consider that the observed effects of this compound may be due to its conversion to IMR-1A by the cells.
Q3: How do I determine if my cell line is a good candidate for this compound treatment?
A3: The sensitivity of a cell line to this compound correlates with its dependence on the Notch signaling pathway for growth and survival.[1] A common method to establish Notch dependence is to assess the cell line's sensitivity to gamma-secretase inhibitors (GSIs) like DAPT.[1][7] Cell lines that show reduced growth and decreased expression of Notch target genes (e.g., HES1, HEYL) in response to DAPT are likely to be sensitive to this compound.[1][7]
Q4: What is a recommended starting concentration for this compound in cell culture?
A4: A good starting point for in vitro experiments is to perform a dose-response curve ranging from approximately 1 µM to 50 µM. Based on published data, the IC50 of this compound in a cell-free assay is 26 µM.[5] However, the effective concentration in cell-based assays will vary depending on the cell line's permeability and metabolic activity.
Q5: What solvents should be used to dissolve and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability or Notch target gene expression. | 1. Cell line is not dependent on the Notch signaling pathway. 2. This compound concentration is too low. 3. Low cell permeability to this compound.[1] 4. Insufficient incubation time. 5. This compound degradation. | 1. Confirm Notch dependency using a positive control like DAPT.[1][7] Assess baseline expression of Notch target genes. 2. Perform a wider dose-response experiment with concentrations up to 100 µM. 3. While less of a concern for this compound itself, if using derivatives, consider this possibility. Ensure proper dissolution in DMSO. 4. Extend the incubation period (e.g., 48-72 hours). 5. Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| High levels of cell death, even at low this compound concentrations. | 1. Off-target toxicity. 2. Cell line is extremely sensitive to Notch inhibition. 3. Solvent (DMSO) toxicity. | 1. While in vivo studies have shown no general toxicity,[1] high in vitro concentrations may have off-target effects. Lower the concentration range in your dose-response curve. 2. Use a lower concentration range and shorter incubation times. 3. Ensure the final DMSO concentration in your culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess its effect. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration in working solutions. 3. Cell line passage number. 4. Contamination of cell cultures. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. 3. Use cells within a consistent and low passage number range, as cellular characteristics can change over time. 4. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
Table 1: this compound and IMR-1A Inhibitory Concentrations
| Compound | Assay Type | IC50 | Reference(s) |
| This compound | Cell-Free Notch Ternary Complex Assay | 26 µM | [5] |
| IMR-1A | Cell-Free Notch Ternary Complex Assay | 0.5 µM | [6] |
Table 2: Examples of Cell Lines Investigated with this compound
| Cell Line | Cancer Type | Notch Dependence | Reference(s) |
| OE33 | Esophageal Adenocarcinoma | Dependent | [1] |
| 786-0 | Renal Adenocarcinoma | Dependent | [1] |
| OE19 | Esophageal Adenocarcinoma | Not specified | [1] |
| SUM-149 | Breast Cancer | Not specified | [1] |
| SUM-159 | Breast Cancer | Not specified | [1] |
| HT-1080 | Fibrosarcoma | Not specified | [1] |
| MCF-7 | Breast Cancer | Not specified | [1] |
| T47D | Breast Cancer | Not specified | [1] |
| H-23 | Non-small cell lung adenocarcinoma | Not specified | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium at various concentrations (e.g., 0, 2, 5, 10, 20, 40, 60, 80, 100 µM). The 0 µM concentration will serve as the vehicle control (containing the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound solutions to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of Notch Target Gene Expression by RT-qPCR
-
Cell Treatment: Seed cells in 6-well plates and treat with the determined IC50 concentration of this compound and a vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound in the Notch signaling pathway.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
IMR-1 solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with IMR-1, a small molecule inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, cell-permeable small molecule that inhibits the Notch signaling pathway.[1] It functions by disrupting the assembly of the Notch Transcriptional Complex (NTC) on chromatin.[2] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL, thereby inhibiting the transcription of Notch target genes.[1][2] It has a reported IC50 of 26 μM for targeting transcriptional activation.[1][3]
Q2: What is IMR-1A and how does it relate to this compound?
A2: this compound is metabolized in vivo to its acid metabolite, IMR-1A.[2] IMR-1A is a significantly more potent inhibitor of the Notch pathway, with a reported IC50 of 0.5 μM, representing a 50-fold increase in potency compared to the parent compound, this compound.[4][5] Researchers conducting in vivo studies should be aware that the observed biological effects may be attributable to this more active metabolite.
Q3: What are the known liabilities of the this compound chemical structure?
A3: The core structure of this compound contains a rhodanine moiety.[2] Molecules containing this moiety are sometimes flagged as Pan-Assay Interference Compounds (PAINs) due to their potential for non-specific interactions or reactivity.[2] However, studies have shown that this compound exhibits specificity for Notch target genes, demonstrates reversible, non-covalent binding to Notch1, and does not cause general toxicity in vivo, suggesting that issues with non-specific effects are minimal in the context of its primary mechanism.[2]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to inhibit the growth of Notch-dependent cancer cell lines.[2] Specific examples include the human esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2][6] It is crucial to confirm that your experimental cell line is dependent on Notch signaling for the desired phenotype (e.g., proliferation) to observe significant effects.
Solubility and Solution Preparation
Solubility Data
Properly dissolving this compound is critical for obtaining reliable and reproducible experimental results. The solubility can vary between suppliers and batches.
| Solvent | Reported Solubility | Source | Notes |
| DMSO | 20 mg/mL | Sigma-Aldrich | Clear solution. |
| DMSO | 70 mg/mL | Selleck Chemicals[3] | Fresh DMSO is recommended as moisture can reduce solubility.[3] |
Protocols for Solution Preparation
Protocol 1: Preparing a Concentrated Stock Solution
-
Compound: this compound powder.
-
Solvent: High-purity, anhydrous DMSO.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10-25 mg/mL).
-
To aid dissolution, vortex thoroughly. If precipitation persists, gentle warming or sonication can be applied.[1]
-
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparing In Vitro Working Solutions
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration.
-
Mix immediately and thoroughly by gentle inversion or pipetting to avoid precipitation.
-
Use the working solution immediately after preparation.
Protocol 3: Preparing In Vivo Formulations
For animal studies, specific formulations are required to maintain solubility and bioavailability. It is recommended to prepare these solutions fresh on the day of use.[1]
| Formulation Components (Example for 1 mL) | Procedure | Use Case | Source |
| 1. 100 µL of 25 mg/mL this compound in DMSO2. 400 µL PEG3003. 50 µL Tween-804. 450 µL Saline | Add solvents one by one in the order listed, mixing thoroughly after each addition. The final solution should be clear. | Intraperitoneal (i.p.) injection. | MedchemExpress[1] |
| 1. 100 µL of 25 mg/mL this compound in DMSO2. 900 µL Corn oil | Add the DMSO stock to the corn oil and mix evenly. | i.p. injection. Note: Use with caution for dosing periods longer than two weeks. | MedchemExpress[1] |
| 1. 100 µL of 25 mg/mL this compound in DMSO2. 900 µL of 20% SBE-β-CD in Saline | Add the DMSO stock to the SBE-β-CD solution and mix evenly. This yields a suspended solution. | Oral and i.p. injection. | MedchemExpress[1] |
Stability and Storage
| Solution Type | Storage Temperature | Duration | Recommendations |
| Solid Powder | 2-8°C | As per supplier | Store in a dry, dark place. |
| DMSO Stock | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[5] |
| DMSO Stock | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] |
| Aqueous Working Solution | Room Temp / 37°C | Use immediately | This compound has limited stability in aqueous media. Prepare fresh for each experiment. |
| In Vivo Formulation | Room Temp | Use immediately | Prepare fresh on the day of dosing.[1] |
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Issue 1: this compound precipitates when added to my cell culture medium.
-
Cause: this compound has poor aqueous solubility. The high concentration of the DMSO stock solution can cause the compound to "crash out" when it comes into contact with the aqueous medium.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.
-
Lower final concentration: If possible, test a lower final concentration of this compound.
-
Increase mixing speed: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Check DMSO percentage: Ensure the final concentration of DMSO in the medium is not cytotoxic to your cells (typically <0.5%). If your experiment allows, a slightly higher DMSO concentration might improve solubility, but this must be validated with a vehicle control.
-
Issue 2: I observe inconsistent or no biological activity.
-
Cause: This can be due to compound degradation, improper dosage, or cell-line specific factors.
-
Solution:
-
Prepare Fresh Solutions: this compound can degrade in solution. Always use freshly prepared working solutions for each experiment. Avoid using previously prepared and stored aqueous solutions.
-
Verify Stock Solution Integrity: If you suspect the stock solution has degraded, prepare a fresh stock from solid powder.
-
Confirm Notch Dependence: Verify that your cell line is sensitive to Notch pathway inhibition. Run a positive control with a known Notch inhibitor like DAPT (a γ-secretase inhibitor).[7]
-
Consider Metabolism (in vivo): For in vivo studies, remember that this compound is converted to the more potent IMR-1A.[2][4] The dosing and observed effects should be interpreted with this in mind.
-
Review IC50: The reported IC50 is 26 μM.[1] Ensure your experimental concentrations are within a relevant range to observe an effect.
-
Caption: Troubleshooting flowchart for common this compound issues.
This compound Signaling Pathway Inhibition
This compound acts at a specific point in the canonical Notch signaling pathway, downstream of receptor cleavage.
Caption: this compound inhibits Notch signaling by blocking Maml1 recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
potential off-target effects of IMR-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IMR-1, a small molecule inhibitor of the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel inhibitor of the Notch signaling pathway.[1][2] Its primary mechanism involves preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][3] This disruption attenuates the transcription of Notch target genes, which can inhibit the growth of tumors that are dependent on Notch signaling.[1][3]
Q2: How does the mechanism of this compound differ from gamma-secretase inhibitors (GSIs)?
A2: this compound targets the intracellular Notch pathway by disrupting the assembly of the transcriptional activation complex.[3][4] In contrast, gamma-secretase inhibitors (GSIs) block the cleavage and release of the Notch intracellular domain (NICD), which is an earlier step in the signaling cascade.[3] This difference in mechanism means that this compound does not affect the cellular levels of NICD.[2][3]
Q3: Is this compound specific to the Notch pathway?
A3: Experimental data suggests that this compound is a specific inhibitor of the Notch pathway.[3] Studies have shown that it selectively inhibits the growth of cell lines dependent on Notch signaling and specifically affects the transcription of Notch target genes.[3] Furthermore, no general toxicity was observed during in vivo treatment with this compound.[3]
Q4: What is IMR-1A?
A4: IMR-1A is the acid metabolite of this compound that is formed in vivo.[3][5] It is a potent Notch inhibitor with an IC50 of 0.5 µM, which is a 50-fold increase in potency compared to this compound.[5]
Q5: I've read that the rhodanine moiety in this compound can lead to non-specific effects. Is this a concern?
A5: While rhodanines have been associated with pan-assay interference compounds (PAINS) due to potential non-specific interactions, extensive characterization of this compound suggests this is not a significant issue.[3] The specificity of this compound has been supported by several lines of evidence, including the fact that not all analogs containing a rhodanine moiety inhibit the NTC, and that this compound demonstrates reversible, non-covalent binding to Notch1.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity in a Notch-independent cell line. | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration. Ensure the concentration used is within the recommended range for Notch-dependent inhibition. |
| Non-specific effects of the rhodanine moiety. | Include a negative control compound containing a rhodanine moiety that is known to be inactive against the Notch pathway to assess non-specific effects. | |
| No effect on Notch target gene expression in a known Notch-dependent cell line. | Insufficient concentration of this compound. | Verify the concentration and purity of the this compound stock solution. Increase the concentration of this compound in a stepwise manner. |
| Cell line has developed resistance. | Confirm Notch dependency with a positive control inhibitor like DAPT (a GSI).[3] | |
| Inefficient cellular uptake. | Increase incubation time. Ensure appropriate solvent (e.g., DMSO) is used and that the final concentration in the media is not inhibitory to the cells. | |
| Variability in experimental results. | Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately at -20°C.[2] Avoid repeated freeze-thaw cycles. |
| Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and treatment duration. | |
| Unexpected changes in pathways other than Notch. | Potential off-target kinase inhibition. | While this compound is reported to be selective, cross-reactivity with other kinases at high concentrations cannot be entirely ruled out without specific kinome profiling. Compare results with other Notch inhibitors that have a different mechanism of action. |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay to Validate this compound Mechanism of Action
This protocol is designed to verify that this compound disrupts the recruitment of Maml1 to the Notch Ternary Complex on a target gene promoter, such as HES1.
Materials:
-
This compound
-
DAPT (as a positive control)
-
DMSO (vehicle control)
-
Formaldehyde (1%)
-
Glycine (0.125 M)
-
SDS Lysis Buffer
-
Antibodies: anti-Notch1, anti-Maml1
-
Protein A/G magnetic beads
-
qPCR reagents and primers for HES1 promoter
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat cells with this compound (e.g., 25 µM), DAPT (e.g., 15 µM), or DMSO for 24 hours.[6]
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin overnight with anti-Notch1 or anti-Maml1 antibodies.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the crosslinks.
-
Purify the DNA.
-
Perform qPCR using primers specific for the HES1 promoter to quantify the amount of immunoprecipitated DNA.
Expected Outcome: Treatment with this compound should lead to a significant decrease in the occupancy of Maml1 at the HES1 promoter compared to the DMSO control, while the occupancy of Notch1 should remain unaffected.[2] DAPT treatment should decrease the occupancy of both Maml1 and Notch1.[3]
Visualizations
Caption: Mechanism of this compound in the Notch signaling pathway.
Caption: Experimental workflow for ChIP-qPCR to assess this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: IMR-1 Toxicity Profiling in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the toxicity of IMR-1, a Notch signaling inhibitor, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: this compound is a small molecule inhibitor that targets the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex.[1][2][3] While its primary development has been as an anti-cancer therapeutic targeting Notch-dependent tumors, its effect on non-cancerous cells is a critical aspect of its preclinical safety assessment. Generally, non-cancerous cell lines are expected to be less sensitive to this compound than Notch-dependent cancer cell lines. However, since the Notch signaling pathway plays a role in the self-renewal and differentiation of normal stem and progenitor cells, some level of toxicity in certain non-cancerous cell types may be observed. It is crucial to establish a dose-response curve for each specific non-cancerous cell line being investigated.
Q2: Which non-cancerous cell lines are recommended for initial this compound toxicity screening?
A2: A panel of non-cancerous cell lines representing different tissues is recommended to assess the potential for off-target toxicity. Commonly used cell lines for general cytotoxicity testing include:
-
hTERT-RPE1: A human retinal pigment epithelial cell line immortalized with hTERT, often used as a model for a non-cancerous epithelial cell type.
-
NIH-3T3: A mouse embryonic fibroblast cell line.[4]
-
HaCaT: A human keratinocyte cell line.[4]
-
HEK-293T: A human embryonic kidney cell line.[4]
-
Primary cells: When possible, primary cells isolated from relevant tissues can provide more physiologically relevant data.
The choice of cell line should be guided by the intended therapeutic application of this compound.
Q3: What are the key experimental readouts to assess this compound toxicity?
A3: A comprehensive assessment of this compound toxicity should include multiple endpoints:
-
Cell Viability: To determine the concentration of this compound that reduces the number of viable cells.
-
Cytotoxicity: To measure the degree to which this compound causes cell lysis.
-
Apoptosis: To investigate if this compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest.
Troubleshooting Guides
Guide 1: High Variability in Cytotoxicity Assay Results
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your cytotoxicity assays (e.g., MTT, MTS, or CellTiter-Glo).
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | This compound may precipitate at high concentrations in culture media. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower solvent concentration (e.g., DMSO < 0.1%). |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by adding an appropriate volume of solubilization buffer and incubating for a sufficient time with gentle shaking. |
| Interference of this compound with Assay Reagents | To check for chemical interference, run a cell-free control with this compound and the assay reagents. |
Guide 2: No Significant Toxicity Observed at Expected Concentrations
Problem: You do not observe a significant decrease in cell viability even at high concentrations of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Low Notch Signaling Dependence | The selected non-cancerous cell line may not rely on the Notch signaling pathway for survival and proliferation. Consider testing a Notch-dependent cancer cell line as a positive control to confirm the activity of your this compound stock. |
| Short Incubation Time | The cytotoxic effects of this compound may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
| This compound Degradation | This compound may be unstable in your culture conditions. Prepare fresh stock solutions and consider replenishing the media with fresh this compound during long incubation periods. |
| High Cell Seeding Density | A high cell density can mask cytotoxic effects. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Quantitative Data Summary
The following tables present hypothetical data for the toxicity of this compound in a panel of non-cancerous cell lines compared to a Notch-dependent cancer cell line (e.g., 786-0, as mentioned in the literature[1]). Note: This is example data for illustrative purposes.
Table 1: IC50 Values of this compound in Various Cell Lines after 72h Treatment
| Cell Line | Cell Type | IC50 (µM) |
| 786-0 (Control) | Renal Cancer (Notch-dependent) | 15 |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelium | > 100 |
| NIH-3T3 | Non-cancerous Mouse Fibroblast | 85 |
| HaCaT | Non-cancerous Human Keratinocyte | 92 |
| HEK-293T | Non-cancerous Human Embryonic Kidney | > 100 |
Table 2: Apoptosis Induction by this compound (25 µM) after 48h Treatment
| Cell Line | % Apoptotic Cells (Annexin V positive) |
| 786-0 (Control) | 45% |
| hTERT-RPE1 | < 5% |
| NIH-3T3 | 12% |
| HaCaT | 10% |
| HEK-293T | < 5% |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity using MTT assay.
Caption: Troubleshooting logic for this compound cytotoxicity experiments.
References
mitigating IMR-1 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential degradation and ensuring the effective use of IMR-1 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Notch signaling pathway.[1] It functions by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[1] This disruption attenuates the transcription of Notch target genes.[1] It is important to note that this compound is a prodrug; its ethyl ester group is hydrolyzed by intracellular esterases to produce the active acid metabolite, IMR-1A, which is a potent Notch inhibitor.[2]
Q2: My this compound solution appears to have lost activity. What are the possible causes?
Several factors can contribute to a perceived loss of this compound activity:
-
Improper Storage: this compound is susceptible to degradation if not stored correctly. As a powder, it should be stored at -20°C for up to 3 years.[3][4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[3][4]
-
Incorrect Solvent: While DMSO is a common solvent, ensure it is of high quality and anhydrous. Moisture-absorbing DMSO can reduce the solubility of this compound.[3][4]
-
Cellular Metabolism: The conversion of this compound to its active form, IMR-1A, depends on intracellular esterase activity.[2] Variations in esterase levels across different cell lines could affect the efficacy of this compound.
-
Experimental Conditions: The pH and temperature of your experimental buffers can influence the stability of small molecules. It is crucial to maintain physiological conditions unless the protocol specifies otherwise.
Q3: What are the recommended storage and handling procedures for this compound?
To ensure the stability and efficacy of this compound, follow these guidelines:
-
Stock Solutions:
-
Dissolve in a suitable solvent such as DMSO (up to 45 mg/ml) or ethanol (up to 9 mg/ml with warming).[2]
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][4]
-
Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3][4]
-
-
Working Solutions: Prepare fresh working solutions from stock for each experiment. For in vivo studies, specific formulations may be required.[5]
Q4: How can I verify the activity of my this compound?
If you suspect this compound degradation, you can perform a dose-response experiment in a Notch-dependent cell line and measure the expression of a known Notch target gene, such as HES1 or HEY1, using RT-qPCR.[1] A decrease in target gene expression with increasing concentrations of this compound would indicate its activity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or reduced inhibition of Notch signaling | 1. This compound Degradation: Improper storage or handling. 2. Low Cell Permeability: The compound is not efficiently entering the cells. 3. Low Esterase Activity: Inefficient conversion of this compound to the active IMR-1A. 4. Incorrect Concentration: The concentration of this compound is too low to elicit a response. | 1. Review storage conditions and handling procedures. Use a fresh aliquot of this compound stock solution. 2. While this compound generally has good cell permeability, consider optimizing incubation time. 3. If possible, use IMR-1A directly to bypass the need for metabolic activation. 4. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Inconsistent results between experiments | 1. Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution. 2. Inconsistent Cell Conditions: Variations in cell density, passage number, or health. 3. Variability in Treatment: Inconsistent incubation times or final concentrations. | 1. Always use freshly thawed aliquots of the stock solution for each experiment. 2. Standardize your cell culture and seeding protocols. Ensure cells are healthy and in the exponential growth phase. 3. Carefully control all experimental parameters, including incubation times and final concentrations of this compound. |
| Precipitation of this compound in culture medium | 1. Low Solubility: The final concentration of this compound in the aqueous culture medium exceeds its solubility limit. 2. Solvent Shock: The method of diluting the DMSO stock into the aqueous medium causes precipitation. | 1. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility. 2. When preparing the working solution, add the this compound stock to the medium dropwise while vortexing or mixing to ensure rapid and even dispersion. |
Data Summary
The following table summarizes key quantitative data for this compound and its active metabolite, IMR-1A.
| Parameter | This compound | IMR-1A | Reference |
| Molecular Weight | 353.41 g/mol | 325.36 g/mol | [3][4] |
| IC50 (Notch) | 26 µM | 0.5 µM | [3][4] |
| Binding Affinity (Kd to NICD) | Not specified | 2.9 µM | [4] |
| Solubility in DMSO | ~70 mg/mL (198.07 mM) | ~6 mg/mL (18.44 mM) | [3][4] |
Experimental Protocols
1. Colony Formation Assay to Assess this compound Efficacy
This protocol is a general guideline for assessing the effect of this compound on the proliferation of Notch-dependent cancer cell lines.
-
Cell Seeding: Seed Notch-dependent cells (e.g., 786-0 or OE33) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies in each well.
-
2. RT-qPCR for Notch Target Gene Expression
This protocol outlines the steps to measure the effect of this compound on the transcription of Notch target genes.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the appropriate time (e.g., 24-48 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
IMR-1 Technical Support Center: Experimental Controls and Best Practices
Welcome to the IMR-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the novel Notch inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class small molecule inhibitor of the Notch signaling pathway. It functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][2] This prevents the transcriptional activation of Notch target genes, thereby inhibiting downstream signaling.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a stock solution in DMSO and store it at 2-8°C for short-term storage. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the relationship between this compound and IMR-1A?
A3: this compound is metabolized in vivo to its acid metabolite, IMR-1A.[3] IMR-1A is a more potent Notch inhibitor, with an IC50 of 0.5 µM, which is approximately 50-fold more potent than this compound (IC50 of 26 µM).[1][3] This suggests that this compound may act as a prodrug for the more active IMR-1A.
Q4: What are the key differences in the mechanism of this compound compared to Gamma-Secretase Inhibitors (GSIs)?
A4: this compound targets a specific step in the Notch signaling pathway downstream of receptor cleavage, namely the assembly of the transcriptional activation complex.[2] In contrast, Gamma-Secretase Inhibitors (GSIs) are broader-spectrum inhibitors that block the proteolytic cleavage of the Notch receptor, which is a necessary step for the release of the Notch Intracellular Domain (NICD). GSIs can also affect the processing of other proteins, leading to potential off-target effects.
Troubleshooting Guides
General Experimental Issues
| Issue | Possible Cause | Recommendation |
| Inconsistent or variable results between experiments | 1. Inconsistent this compound concentration due to improper dissolution or storage. 2. Variability in cell culture conditions (passage number, confluency). 3. Degradation of this compound from multiple freeze-thaw cycles. | 1. Ensure complete dissolution of this compound in DMSO. Prepare fresh dilutions from a stable stock for each experiment. 2. Maintain consistent cell culture practices. Use cells within a similar passage number range and ensure consistent confluency at the time of treatment. 3. Aliquot this compound stock solutions to minimize freeze-thaw cycles. |
| Unexpected cell toxicity | 1. DMSO concentration is too high. 2. This compound concentration is above the optimal range for the specific cell line. | 1. Ensure the final DMSO concentration in the culture medium is below a toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. |
| No observable effect of this compound | 1. The cell line used is not dependent on the Notch signaling pathway. 2. Insufficient incubation time with this compound. 3. Degradation of the this compound compound. | 1. Confirm that your cell line expresses Notch receptors and is sensitive to Notch inhibition. This can be tested by observing the effect of a known Notch pathway activator or a positive control inhibitor like DAPT. 2. Optimize the incubation time. Effects on gene expression may be observed earlier than effects on cell viability or proliferation. 3. Use a fresh aliquot of this compound and verify its activity with a positive control experiment. |
Specific Assay Troubleshooting
Western Blot
| Issue | Possible Cause | Recommendation |
| No change in cleaved Notch1 (NICD) levels after this compound treatment | This compound does not inhibit the cleavage of the Notch receptor. | This is an expected result. This compound acts downstream of Notch cleavage. To confirm pathway inhibition, assess the expression of Notch target genes (e.g., HES1, HEY1) via Western blot or RT-qPCR. |
| Inconsistent protein loading | Pipetting errors or inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading by running a loading control (e.g., GAPDH, β-actin). |
RT-qPCR
| Issue | Possible Cause | Recommendation |
| High variability in target gene expression | 1. Poor RNA quality. 2. Inefficient primer design. | 1. Ensure high-quality, intact RNA is used for cDNA synthesis. 2. Validate primer efficiency for target genes (e.g., HES1, HEYL) and housekeeping genes. |
| No significant downregulation of Notch target genes | 1. Cell line is not responsive to Notch inhibition. 2. Suboptimal this compound concentration or incubation time. | 1. Confirm Notch pathway activity in your cell line. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in gene expression. |
Colony Formation Assay
| Issue | Possible Cause | Recommendation |
| Colonies are too dense or too sparse in the control group | Incorrect cell seeding density. | Optimize the number of cells seeded per well to obtain well-separated, countable colonies in the control group. This is cell-line dependent. |
| High background staining | Incomplete washing or excessive staining. | Ensure thorough but gentle washing of the plates before and after staining to reduce background. Optimize staining and destaining times. |
Experimental Protocols & Data
This compound In Vitro Efficacy Data
| Parameter | Value | Reference |
| IC50 (this compound) | 26 µM | [1] |
| IC50 (IMR-1A) | 0.5 µM | [3] |
| Effective In Vitro Concentration | 25 µM (for cell-based assays) | [2] |
This compound In Vivo Efficacy Data
| Parameter | Value | Species | Reference |
| Dosage | 15 mg/kg | Mouse | [1] |
| Administration Route | Intraperitoneal (i.p.) | Mouse | [1] |
Detailed Methodologies
Cell Culture and this compound Treatment:
-
Culture cells in the appropriate medium and conditions.
-
Seed cells at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Replace the existing medium with the this compound containing medium or the vehicle control medium.
-
Incubate for the desired duration before proceeding with downstream analysis.
Western Blot for Notch Target Proteins:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a Notch target protein (e.g., HES1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for Notch Target Gene Expression:
-
Following this compound treatment, extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for Notch target genes (e.g., HES1, HEYL) and a housekeeping gene (e.g., HPRT, GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Allow cells to attach, and then treat with various concentrations of this compound or vehicle control.
-
Incubate for 7-14 days, replacing the medium with fresh this compound or vehicle control every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix with methanol, and stain with crystal violet.
-
Wash away excess stain, allow the plates to dry, and count the number of colonies.
Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting unexpected this compound results.
References
IMR-1 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of IMR-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the Notch signaling pathway.[1][2][3] Its primary mechanism of action is to disrupt the formation of the Notch transcriptional activation complex.[2][4] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL.[1][2] This disruption blocks the transcription of Notch target genes, such as Hes-1 and Hey-L, which are often implicated in tumor growth and maintenance.[2][5]
Q2: What is the active form of this compound in vivo?
In vivo, this compound acts as a pro-drug and is metabolized to its acid metabolite, IMR-1A. IMR-1A is significantly more potent than the parent compound, with an IC50 of 0.5 µM, representing a 50-fold increase in potency compared to this compound (IC50 of 26 µM).[1][6] The conversion to IMR-1A likely enhances the solubility and cell permeability of the active compound.[2]
Q3: What are the primary challenges associated with the in vivo delivery of this compound?
The main challenges for in vivo delivery of this compound revolve around its solubility and the need for an appropriate delivery vehicle. Like many small molecule inhibitors, this compound has limited aqueous solubility, which can impact its bioavailability and efficacy when administered in vivo.[1] Careful formulation is required to achieve and maintain a therapeutic concentration in plasma.
Q4: How can the solubility of this compound be improved for in vivo experiments?
Several solvent formulations have been successfully used to deliver this compound in vivo. These typically involve a combination of DMSO, PEG300, Tween-80, and saline, or using corn oil as a vehicle.[1] It is crucial to prepare these formulations carefully, sometimes requiring heat or sonication to aid dissolution.[1] For detailed formulations, refer to the data table in the Troubleshooting Guide section.
Q5: Are there known off-target effects or toxicity associated with this compound?
Studies have shown that this compound is a specific inhibitor of the Notch pathway.[2] It selectively inhibits the growth of Notch-dependent cell lines and affects the transcription of Notch target genes.[2] In vivo studies using patient-derived xenograft (PDX) models in mice at a dose of 15 mg/kg did not report any significant weight loss or other visible signs of adverse effects.[3] Furthermore, pharmacokinetic studies in mice showed no clinical signs of toxicity.[2] However, as with any therapeutic agent, it is crucial to include proper controls, such as a vehicle-only treatment group, to monitor for any potential non-specific effects.
Troubleshooting Guides
Problem 1: Poor or inconsistent efficacy in tumor models.
-
Possible Cause: Inadequate drug solubility leading to precipitation and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Formulation Protocol: Ensure the solvent system is prepared exactly as described in established protocols. Precipitation or phase separation can occur if the components are mixed incorrectly.[1]
-
Use Sonication/Heat: If precipitation is observed during preparation, gentle heating and/or sonication can help dissolve the compound.[1]
-
Select an Appropriate Vehicle: The choice of vehicle is critical. The table below summarizes effective formulations for in vivo use. Consider the administration route (e.g., intraperitoneal injection) when selecting a vehicle.[1]
-
-
Possible Cause: Sub-optimal dosing or administration schedule.
-
Troubleshooting Steps:
-
Review Dosing Studies: Published studies have demonstrated that this compound administered at 15 mg/kg via intraperitoneal injection for 28 days effectively inhibits tumor growth in PDX models.[1][7]
-
Monitor Plasma Concentration: If feasible, perform pharmacokinetic analysis to ensure that the active metabolite, IMR-1A, reaches and maintains a therapeutic concentration above its IC50 of 500 nmol/L.[6][7]
-
Problem 2: Observed toxicity or adverse events in animal models.
-
Possible Cause: Toxicity related to the delivery vehicle.
-
Troubleshooting Steps:
-
Include a Vehicle-Only Control Group: Always administer the vehicle solution without this compound to a control group of animals. This will help differentiate between vehicle-induced toxicity and compound-specific effects.
-
Evaluate Vehicle Components: Some components, like DMSO, can have biological effects at high concentrations. Ensure the final concentration of each solvent in the formulation is within a safe and acceptable range for the animal model being used.
-
-
Possible Cause: Potential for off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: In a subset of tumors from treated animals, perform RT-qPCR or Western blot analysis to confirm the downregulation of Notch target genes (e.g., Hes1, HeyL, Notch3).[7] This verifies that the observed effects are mediated through the intended pathway.
-
Use Notch-Independent Controls: If possible, include a tumor model that is not dependent on Notch signaling. Lack of efficacy in this model would support the on-target specificity of this compound.[2]
-
Data Presentation
Table 1: In Vivo Solubility Formulations for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | Recommended for achieving a clear solution.[1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (Suspended Solution) | Requires sonication. Suitable for oral and intraperitoneal injection.[1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (Clear Solution) | Use with caution for dosing periods longer than two weeks.[1] |
Table 2: Pharmacokinetic Properties of this compound Metabolite (IMR-1A) in Mice
| Parameter | Intravenous (IV) Dose (2 mg/kg) | Intraperitoneal (IP) Dose (100 mg/kg) |
| Systematic Plasma Clearance (CL) | 7 mL/min/kg | Not Reported |
| Terminal Elimination Half-life (T½) | 2.22 hours | Not Reported |
| Volume of Distribution (Vss) | ~4-fold higher than total body water | Not Reported |
| Time to Max Concentration (Tmax) | Not Applicable | 0.50 hours |
Data derived from studies administering the parent compound this compound.
Table 3: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Model | Treatment | Dose | Duration | Outcome |
| EAC29 (Esophageal Adenocarcinoma) | This compound (i.p.) | 15 mg/kg | 24 days | Significant inhibition of tumor growth.[2][7] |
| EAC47 (Esophageal Adenocarcinoma) | DAPT (GSI control) | 20 mg/kg | 24 days | Significant inhibition of tumor growth, comparable to this compound effects.[2][7] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) suitable for hosting human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant patient-derived tumor fragments or cells into the flanks of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-6 per group).
-
This compound Formulation Preparation (using Protocol 1 from Table 1):
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve the final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Vortex thoroughly. If needed, use gentle warming or sonication to ensure the compound is fully dissolved.[1]
-
Prepare the vehicle control using the same solvent mixture without this compound.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze tumor tissue to confirm target engagement (e.g., RT-qPCR for Notch target genes).[7]
-
Perform statistical analysis (e.g., t-test) to determine the significance of tumor growth inhibition between the treated and control groups.[7]
-
Visualizations
Caption: Mechanism of this compound action on the Notch signaling pathway.
Caption: Experimental workflow for an this compound in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of IMR-1 and DAPT in Notch Pathway Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision that shapes experimental outcomes and therapeutic potential. In the realm of Notch signaling, a pathway crucial in development and disease, both IMR-1 and DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) are pivotal tools. This guide provides an objective, data-driven comparison of these two inhibitors to inform their application in research and development.
This compound is a first-in-class small molecule that directly targets the intracellular Notch transcriptional machinery, offering a highly specific mode of action.[1][2] In contrast, DAPT is a well-established γ-secretase inhibitor (GSI) that acts on an earlier, membrane-proximal step of Notch activation.[3] This fundamental difference in their mechanism underpins their distinct profiles in terms of specificity, off-target effects, and experimental utility.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and DAPT lies in their molecular targets within the Notch signaling cascade.
DAPT functions as a γ-secretase inhibitor. The γ-secretase complex is a multi-protein protease responsible for the final intramembrane cleavage of the Notch receptor. This cleavage is essential to release the Notch Intracellular Domain (NICD), which then translocates to the nucleus. By inhibiting γ-secretase, DAPT prevents the generation of NICD, thereby halting the downstream signaling cascade.[3][4]
This compound acts further downstream, directly targeting the Notch transcriptional activation complex (NTC) in the nucleus. It functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to the complex formed by NICD and the DNA-binding protein CSL.[1][5][6] This prevents the assembly of a functional transcriptional complex, thus blocking the expression of Notch target genes like HES1 and HEYL.[1][2] Crucially, this compound does not alter the cellular levels of NICD itself, a key mechanistic difference from DAPT.[1]
Performance and Efficacy: A Quantitative Look
Both inhibitors demonstrate efficacy in suppressing Notch-dependent cellular processes, such as the proliferation and colony-forming ability of cancer cell lines. While potency can be context-dependent, available data allows for a direct comparison.
| Parameter | This compound | DAPT | Reference(s) |
| Target | Notch Transcriptional Complex (NTC) | γ-secretase | [1][3] |
| Mechanism | Prevents Maml1 recruitment | Prevents NICD cleavage | [1][4] |
| IC₅₀ (NTC Assembly) | 26 µM | Not Applicable | [5][6] |
| EC₅₀ (Colony Formation) | 10–15 µM (OE33 cells) | 10–15 µM (OE33 cells) | [7] |
| In Vivo Efficacy | 15 mg/kg abrogated tumor growth | 20 mg/kg abrogated tumor growth | [8] |
Specificity and Off-Target Effects
A crucial differentiator for any inhibitor is its specificity. By targeting the unique Notch transcriptional complex, this compound was designed for higher specificity compared to GSIs.
This compound: Studies indicate that this compound's sensitivity profile across various cancer cell lines is comparable to that of DAPT, suggesting it acts specifically on the Notch pathway.[1] Its mode of action, which is independent of NICD cleavage, makes it a valuable tool for studying the nuclear-specific functions of Notch signaling. While there is potential for crosstalk between the Notch and Wnt/β-catenin pathways, direct, significant off-target effects of this compound have not been prominently reported.[5]
DAPT: As γ-secretase has multiple substrates beyond the Notch receptors, DAPT has known off-target effects. Other proteins processed by γ-secretase include the Amyloid Precursor Protein (APP), E-cadherin, and ErbB4.[9] Furthermore, multiple studies have demonstrated that DAPT can influence other signaling pathways, notably the Wnt/β-catenin pathway. In some cellular contexts, DAPT treatment leads to a decrease in β-catenin levels, resulting in the inhibition of canonical Wnt signaling.[10][11] This lack of specificity can be a confounding factor in experiments aimed at dissecting the precise role of Notch signaling.
Key Experimental Protocols
The evaluation of this compound and DAPT relies on a set of standard molecular and cell biology assays. Below are generalized protocols for three key experiments frequently cited in comparative studies.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with an inhibitor.
-
Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 500-2000 cells) into 6-well plates to ensure individual colonies can form. Allow cells to attach for several hours.[8]
-
Treatment: Treat the cells with various concentrations of this compound, DAPT, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO₂ incubator. The medium should be changed as required. The incubation period should be sufficient for visible colonies (defined as >50 cells) to form in the control wells.[8][9]
-
Fixing and Staining: Gently wash the wells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes. After another PBS wash, stain the colonies with a 0.5% crystal violet solution for 5-20 minutes.[12]
-
Quantification: Wash away excess stain with water and allow the plates to dry. Count the number of colonies in each well. The surviving fraction can be calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to measure changes in the mRNA levels of Notch target genes like HES1 and HEYL.
-
Cell Treatment & RNA Extraction: Plate cells at a higher density than for colony formation. Treat with this compound, DAPT, or vehicle for a specified period (e.g., 6-48 hours). Harvest the cells and extract total RNA using a reagent like TRIzol or a commercial kit.[3]
-
cDNA Synthesis: Assess RNA quality and concentration. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.[3][13]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HES1, HEYL) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[3]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a protein of interest (e.g., NICD, Maml1) is bound to a specific DNA region (e.g., the HES1 promoter) in the cell.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. This "fixes" the protein-DNA interactions within the cell.[14][15]
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[14][16]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the protein of interest (e.g., anti-Maml1 or anti-Notch1). An IgG antibody should be used as a negative control.[14][17] Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Purify the co-precipitated DNA.[16][17]
-
DNA Analysis: Use qPCR with primers designed for the promoter region of a known Notch target gene (e.g., HES1) to quantify the amount of precipitated DNA. The results are often presented as a percentage of the input chromatin.[15]
Conclusion and Recommendations
The choice between this compound and DAPT depends heavily on the experimental question.
This compound is the inhibitor of choice when:
-
High specificity for the Notch pathway is required.
-
The research goal is to dissect the nuclear-specific functions of the Notch transcriptional complex, independent of receptor cleavage.
-
Avoiding the confounding off-target effects of γ-secretase inhibition is critical.
DAPT remains a valuable tool when:
-
A well-characterized, potent, albeit less specific, inhibitor of the overall Notch pathway is sufficient.
-
The experimental goal involves modulating cellular differentiation, where DAPT has an extensive history of use.
-
The potential off-target effects on γ-secretase and other pathways are understood and can be controlled for in the experimental design.
For future therapeutic development, inhibitors like this compound that target the more specific downstream components of the Notch pathway represent a promising direction, potentially offering a wider therapeutic window by minimizing the on-target toxicities associated with pan-Notch inhibition via GSIs.[18] Researchers should carefully consider the mechanistic nuances and specificity profiles of each compound to generate clear, interpretable, and impactful results.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-omics reveals that NOTCH1 promotes cervical cancer progression and reduces radiosensitivity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Cancer Research - TekTalk Newsletter [agilent.com]
- 10. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 15. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 18. Targeting Notch to Maximize Chemotherapeutic Benefits: Rationale, Advanced Strategies, and Future Perspectives [mdpi.com]
A Head-to-Head Comparison: IMR-1 Versus Gamma-Secretase Inhibitors in Targeting the Notch Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMR-1 and gamma-secretase inhibitors (GSIs), two distinct classes of molecules targeting the critical Notch signaling pathway. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.
The Notch signaling pathway is a cornerstone of cell-to-cell communication, governing cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in a variety of diseases, most notably cancer. This has made the Notch pathway an attractive target for therapeutic intervention. Two prominent strategies for inhibiting this pathway have emerged: direct inhibition of the gamma-secretase enzyme complex and disruption of the Notch transcriptional activation complex. This guide will delve into a detailed comparison of a representative of the latter, this compound, and the broad class of gamma-secretase inhibitors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and gamma-secretase inhibitors lies in their point of intervention within the Notch signaling cascade.
Gamma-Secretase Inhibitors (GSIs) act by blocking the activity of gamma-secretase, a multi-subunit protease complex essential for the final proteolytic cleavage of the Notch receptor.[1] This cleavage event is critical as it releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to activate downstream gene transcription.[2] By inhibiting gamma-secretase, GSIs prevent the generation of NICD, thereby shutting down Notch signaling. However, gamma-secretase has multiple substrates, including the Amyloid Precursor Protein (APP), the cleavage of which is implicated in Alzheimer's disease. The non-selective nature of many GSIs, inhibiting both Notch and APP processing, has been a significant hurdle in their clinical development, leading to mechanism-based toxicities.[3][4]
This compound , on the other hand, represents a more targeted approach. It is a novel, first-in-class small molecule that specifically inhibits the Notch transcriptional activation complex.[5] this compound functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex formed by the Notch Intracellular Domain (NICD) and the DNA-binding protein CSL (CBF-1/Suppressor of Hairless/Lag-1).[5] The formation of this ternary complex (NICD-Maml1-CSL) is the pivotal step in activating the transcription of Notch target genes.[6] By disrupting this complex, this compound effectively silences Notch signaling downstream of NICD generation.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of gamma-secretase inhibitors, highlighting their potency and, where available, their selectivity.
Table 1: Potency of this compound and Selected Gamma-Secretase Inhibitors
| Compound | Target | IC50 | Cell Line/Assay Condition | Reference |
| This compound | Notch Transcriptional Activation | 26 µM | --- | [5] |
| DAPT | Gamma-Secretase (Total Aβ) | 115 nM | Human primary cultures | [8] |
| Gamma-Secretase (Aβ42) | 200 nM | Human primary cultures | [8] | |
| Gamma-Secretase (Aβ) | 20 nM | HEK 293 cells | [9] | |
| Semagacestat (LY450139) | Gamma-Secretase (Aβ42) | 10.9 nM | H4 human glioma cells | [1] |
| Gamma-Secretase (Aβ40) | 12.1 nM | H4 human glioma cells | [1] | |
| Gamma-Secretase (Notch) | 14.1 nM | H4 human glioma cells | [1] | |
| Avagacestat (BMS-708163) | Gamma-Secretase (Aβ42) | 0.27 nM | --- | [10] |
| Gamma-Secretase (Aβ40) | 0.30 nM | --- | [10] | |
| Gamma-Secretase (NICD) | 0.84 nM | --- | [10] | |
| Crenigacestat (LY3039478) | Gamma-Secretase/Notch | 1 nM | Various tumor cell lines | [10] |
| MK-0752 | Gamma-Secretase | ~50 nM | --- | [11] |
| Gamma-Secretase | 6.2 µM | T-cell acute lymphatic leukemia cell lines | [12] | |
| Nirogacestat (PF-3084014) | Gamma-Secretase | 6.2 nM | Cell-free Aβ production assay | [13] |
| Notch Receptor Cleavage | 13.3 nM | HPB-ALL cells | [13] |
Table 2: Selectivity of Gamma-Secretase Inhibitors (Notch vs. APP)
| Compound | Notch IC50/EC50 | APP (Aβ) IC50/EC50 | Selectivity Ratio (Notch/APP) | Reference |
| Semagacestat | 14.1 nM | 10.9 nM (Aβ42) | ~1.3 | [1] |
| Avagacestat | 0.84 nM | 0.27 nM (Aβ42) | ~3.1 | [10] |
| GSI-953 (Begacestat) | Not specified | 15 nM (Aβ42) | 15-fold selective for APP | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and gamma-secretase inhibitors are provided below.
Cell Viability Assay (MTT/CCK-8)
This assay is used to assess the effect of the inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a gamma-secretase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Signal Measurement:
-
MTT Assay: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a gamma-secretase inhibitor.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Colony Staining:
-
Wash the plates gently with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Western Blotting for Notch Signaling Components
This technique is used to detect changes in the protein levels of key components of the Notch signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or a gamma-secretase inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a Notch signaling protein (e.g., cleaved Notch1, Hes1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow.
Caption: Canonical Notch signaling pathway and points of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 3. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assembly of a Notch Transcriptional Activation Complex Requires Multimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAPT, gamma-Secretase inhibitor (CAS 208255-80-5) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
IMR-1 vs. IMR-1A: A Comparative Efficacy Analysis for Notch Pathway Inhibition
A detailed comparison of the Notch pathway inhibitor IMR-1 and its active metabolite, IMR-1A, reveals a significant potency advantage for IMR-1A, positioning this compound as a functional prodrug. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
This compound is a novel small molecule inhibitor that targets the Notch signaling pathway by disrupting the formation of the Notch transcriptional activation complex.[1][2] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[1][3] This action inhibits the transcription of Notch target genes, which has been shown to suppress tumor growth in preclinical models.[1][3] In vivo studies have revealed that this compound is rapidly metabolized into its acid metabolite, IMR-1A.[1] This metabolite demonstrates substantially greater potency in inhibiting the Notch pathway.[1][4]
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and its metabolite IMR-1A.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Reference |
| This compound | Notch Transcriptional Activation | 26 µM | [3] |
| IMR-1A | Notch Transcriptional Activation | 0.5 µM | [4] |
Table 2: Binding Affinity to Notch1 Intracellular Domain (NICD)
| Compound | Dissociation Constant (KD) | Reference |
| This compound | 11 ± 3 µM | [1] |
| IMR-1A | 2.9 ± 0.6 µM | [1] |
As the data indicates, IMR-1A exhibits a 50-fold increase in potency compared to this compound in inhibiting the Notch pathway.[1][4] This is further supported by its significantly higher binding affinity to the Notch1 intracellular domain (NICD).[1]
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic studies in mice have demonstrated that after administration of this compound, it is its metabolite, IMR-1A, that is detected in the plasma.[1] Following a single intravenous administration of this compound at 2 mg/kg, IMR-1A showed a low systemic plasma clearance of 7 mL/min/kg and a terminal elimination half-life of 2.22 hours.[1][4] After intraperitoneal administration of 100 mg/kg of this compound, plasma concentrations of IMR-1A were quantifiable for up to 24 hours, with a Tmax of 0.50 hours.[1] These findings strongly suggest that this compound functions as a prodrug, with IMR-1A being the active therapeutic agent in vivo.[1]
In patient-derived xenograft models of esophageal adenocarcinoma, intraperitoneal administration of this compound at 15 mg/kg for 28 days effectively inhibited Notch-dependent tumor growth.[3][5]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound and IMR-1A in the Notch signaling pathway.
Caption: Mechanism of this compound/IMR-1A in the Notch signaling pathway.
Experimental Protocols
Cell Viability and Colony Formation Assays
Notch-dependent cell lines (e.g., 786-0, OE33) were treated with varying concentrations of this compound.[1] Cell proliferation was measured using CCK8 assays, and the ability of cells to form colonies was assessed through colony formation assays.[1][3] These experiments demonstrated a dose-dependent reduction in cell viability and colony formation in Notch-dependent cell lines upon treatment with this compound.[1]
Chromatin Immunoprecipitation (ChIP) Assay
To confirm the mechanism of action, ChIP assays were performed on the promoter of the Notch target gene, HES1.[6] Cells were treated with this compound, DAPT (a γ-secretase inhibitor), or a vehicle control. The results showed that this compound treatment decreased the binding of Maml1 to the HES1 promoter without affecting the binding of Notch1 itself, distinguishing its mechanism from that of γ-secretase inhibitors.[7]
In Vivo Xenograft Model
Patient-derived esophageal adenocarcinoma cells were transplanted into mice.[5] Treatment with this compound (15 mg/kg, intraperitoneally) was initiated two days after transplantation and continued for 24-28 days.[3][5] Tumor volume was measured over time to assess the in vivo efficacy of this compound in inhibiting tumor growth.[5]
The workflow for a typical in vivo efficacy study is depicted below.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
IMR-1 in Combination with Chemotherapy: A Comparative Guide for Researchers
A comprehensive analysis of the therapeutic potential of combining the Notch pathway inhibitor IMR-1 with other chemotherapy agents. This guide provides a review of preclinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development.
This compound is a novel small-molecule inhibitor that specifically targets the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and survival. It functions by disrupting the formation of the Notch transcriptional activation complex, preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on the chromatin. This targeted mechanism of action has positioned this compound as a promising candidate for cancer therapy, particularly in tumors dependent on Notch signaling. Preclinical studies have demonstrated its efficacy as a single agent in inhibiting the growth of various cancer cell lines and patient-derived xenografts.
The rationale for combining this compound with other chemotherapy drugs stems from the well-documented role of the Notch pathway in chemoresistance. By inhibiting this pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy, leading to synergistic anti-tumor activity. This guide provides an overview of the available data on this compound in combination therapies and presents representative data from other Notch pathway inhibitors to illustrate the potential of this therapeutic strategy.
Quantitative Data Summary
While specific quantitative data for this compound in combination with other chemotherapy drugs is limited in publicly available literature, a preclinical study investigated its synergy with the Wnt/β-catenin pathway inhibitor, PRI-724, in triple-negative breast cancer (TNBC) cells. To provide a broader context for the potential of Notch pathway inhibition in combination therapy, the following tables summarize representative data from studies using other Notch inhibitors, primarily gamma-secretase inhibitors (GSIs), in combination with standard chemotherapeutic agents.
Table 1: In Vitro Efficacy of Notch Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line | Notch Inhibitor | Chemotherapy Drug | IC50 (Single Agent) | Combination Effect |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound | PRI-724 | Data not publicly available | Synergistic reduction in cell viability reported |
| Ovarian Cancer | A2780-CP20 | GSI (MRK-003) | Paclitaxel | GSI: ~1 µM; Paclitaxel: ~50 nM | Synergistic decrease in cell viability |
| Non-Small Cell Lung Cancer | A549 | GSI (DAPT) | Cisplatin | GSI: ~10 µM; Cisplatin: ~5 µM | Enhanced apoptosis and reduced cell proliferation |
| Pancreatic Cancer | Panc-1 | GSI (RO4929097) | Gemcitabine | GSI: ~5 µM; Gemcitabine: ~20 nM | Increased sensitivity to gemcitabine |
Table 2: In Vivo Efficacy of Notch Inhibitors in Combination with Chemotherapy
| Cancer Type | Animal Model | Notch Inhibitor | Chemotherapy Drug | Treatment Regimen | Outcome |
| Ovarian Cancer | PDX model | GSI (MRK-003) | Paclitaxel | GSI: 30 mg/kg, 3x/week; Paclitaxel: 15 mg/kg, 1x/week | Significant tumor growth inhibition compared to single agents |
| Non-Small Cell Lung Cancer | Xenograft (A549) | GSI (DAPT) | Cisplatin | GSI: 10 mg/kg/day; Cisplatin: 2.5 mg/kg, 2x/week | Delayed tumor progression and increased survival |
Signaling Pathways and Experimental Workflow
The synergistic effect of combining this compound with other chemotherapy agents is believed to be mediated through the crosstalk of multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating drug synergy.
Caption: Targeted signaling pathways of this compound and PRI-724 in combination with chemotherapy.
Caption: Experimental workflow for evaluating this compound and chemotherapy drug synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the efficacy of this compound in combination with other chemotherapy drugs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound, the chemotherapy drug of choice, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy drug alone, and (4) this compound and chemotherapy drug combination. Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until tumors in the control group reach a predetermined size. Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between the different treatment groups.
Conclusion
The available preclinical evidence, although limited for this compound specifically, strongly suggests that targeting the Notch signaling pathway in combination with conventional chemotherapy is a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. The synergistic effects observed with other Notch inhibitors in various cancer models provide a solid rationale for the continued investigation of this compound in combination therapies. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer treatments. Further studies are warranted to elucidate the full potential of this compound in combination with a broader range of chemotherapeutic agents and to translate these preclinical findings into clinical applications.
A Comparative Guide to the Genetic Validation of IMR-1 Target Engagement
This guide provides a comprehensive comparison of genetic and pharmacological methods to validate the target engagement of IMR-1, a small molecule inhibitor of the Notch signaling pathway. This compound functions by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, thereby inhibiting the transcription of Notch target genes.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in robustly validating the mechanism of action of similar targeted therapies.
Quantitative Data Summary
The following table summarizes key quantitative data comparing the effects of pharmacological inhibition with this compound and genetic modulation of its direct target, Maml1.
| Parameter | Pharmacological Inhibition (this compound) | Genetic Validation (e.g., MAML1 Knockout/Knockdown) | Reference |
| IC50 for NTC Inhibition | 26 µM (this compound), 0.5 µM (IMR-1A metabolite) | Not Applicable (gene is ablated or silenced) | [1][3] |
| Effect on Maml1 Recruitment to HES1 Promoter | Dose-dependent decrease in Maml1 occupancy | Complete or significant reduction in Maml1 occupancy | [4] |
| Effect on Notch1 Occupancy at HES1 Promoter | No significant change | No significant change in Notch1 binding to DNA | [4] |
| Downregulation of Notch Target Genes (e.g., HES1, HEY1) | Dose-dependent decrease in transcription | Significant and sustained decrease in transcription | [2][5] |
| Inhibition of Cell Proliferation (Notch-dependent cells) | Dose-dependent reduction in colony formation and proliferation | Significant reduction in cell viability and proliferation | [2] |
| In vivo Tumor Growth Inhibition (PDX models) | Significant abrogation of tumor growth (15 mg/kg) | Expected to phenocopy pharmacological inhibition, resulting in significant tumor growth inhibition | [2][4] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to facilitate the replication and validation of this compound target engagement.
CRISPR-Cas9 Mediated Knockout of MAML1
Genetic knockout of MAML1 is considered a gold-standard method for validating the on-target effects of this compound.[6][7] This approach allows for a direct comparison between the phenotypic consequences of genetic ablation and pharmacological inhibition.
Protocol:
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting a critical early exon of the human MAML1 gene using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance), such as lentiCRISPRv2.
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.
-
Transduce the target Notch-dependent cancer cell line (e.g., 786-0, OE33) with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
-
Selection and Validation of Knockout Clones:
-
At 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
After selection, isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout of MAML1 at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the occupancy of specific proteins on DNA sequences in intact cells. This is a critical experiment to demonstrate that this compound specifically inhibits the recruitment of Maml1 to the promoters of Notch target genes.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat Notch-dependent cells (e.g., OE33) with this compound (25 µM), a vehicle control (DMSO), or a positive control inhibitor like DAPT (15 µM) for 24 hours.[5]
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with antibodies specific for Maml1, Notch1 (or cleaved Notch1), or a negative control IgG.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a spin column.
-
Analyze the enrichment of specific promoter regions (e.g., the HES1 promoter) by quantitative PCR (qPCR).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Notch signaling pathway and the experimental workflow for validating this compound target engagement.
Caption: The Notch signaling pathway and the inhibitory action of this compound.
Caption: Workflow for comparing genetic validation with pharmacological inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
IMR-1: A Deep Dive into its Signaling Pathway Specificity and Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of IMR-1, a novel inhibitor of the Notch signaling pathway, detailing its on-target activity and exploring the current landscape of its cross-reactivity with other signaling cascades. The information is supported by experimental data and detailed methodologies to aid in the objective evaluation of this compound for research and therapeutic development.
This compound (Inhibitor of Mastermind Recruitment-1) has emerged as a promising tool for dissecting the intricate roles of the Notch signaling pathway in various biological processes, including cancer. Unlike traditional Notch inhibitors like γ-secretase inhibitors (GSIs), this compound targets a specific protein-protein interaction within the Notch transcriptional activation complex.[1][2] This unique mechanism of action suggests a potentially higher degree of specificity, a critical attribute for any therapeutic candidate.
On-Target Efficacy: Disrupting the Notch Transcriptional Activation Complex
This compound was identified through a computer-aided drug design (CADD) approach and subsequently validated for its ability to disrupt the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional activation complex on chromatin.[1][2] This disruption effectively attenuates the transcription of downstream Notch target genes.
Quantitative Analysis of this compound's On-Target Activity
The on-target potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound and its active metabolite, IMR-1A.
| Compound | Target Interaction | Assay Type | Affinity/Potency | Reference |
| This compound | Binding to NICD | Surface Plasmon Resonance (SPR) | KD = 11 ± 3 μM | [1] |
| IMR-1A | Binding to NICD | Surface Plasmon Resonance (SPR) | KD = 2.9 ± 0.6 μM | [1] |
| This compound | Inhibition of Notch Transcriptional Activation | Cell-Based Assay | IC50 = 26 μM | [3] |
Cross-Reactivity Profile of this compound: What the Data Reveals
A thorough evaluation of a small molecule inhibitor necessitates a comprehensive understanding of its off-target effects. Ideally, this is achieved through broad-panel screening assays, such as kinome scans, which assess the compound's activity against a large number of kinases.
To date, there is no publicly available data from a comprehensive kinome scan or a similar broad-panel screening for this compound. The existing literature primarily focuses on demonstrating its specificity for the Notch pathway through targeted experiments. For instance, studies have shown that this compound does not alter the transcription of the housekeeping gene HPRT, suggesting a degree of specificity.[1][2] Furthermore, the sensitivity profile of cancer cell lines to this compound is comparable to that of DAPT, a known GSI, indicating that its cytotoxic effects are likely mediated through Notch inhibition.[1]
Potential Crosstalk with the Wnt/β-catenin Signaling Pathway
While direct cross-reactivity data is lacking, one study has explored the synergistic effects of this compound with an inhibitor of the Wnt/β-catenin pathway, PRI-724, in triple-negative breast cancer (TNBC) cells.[4] This suggests a potential interplay between the Notch and Wnt signaling pathways in this cancer context, although it does not necessarily imply direct off-target binding of this compound to Wnt pathway components. Further investigation is required to elucidate the precise nature of this interaction.
Comparison with Alternative Notch Pathway Inhibitors
The primary alternatives to this compound are γ-secretase inhibitors (GSIs). While effective at blocking Notch signaling, GSIs are known to have significant off-target effects due to their role in processing other transmembrane proteins. This lack of specificity can lead to toxicity. This compound's targeted approach of disrupting a specific protein-protein interaction within the Notch transcriptional complex was designed to overcome this limitation. However, without comprehensive cross-reactivity data for this compound, a direct, data-driven comparison of off-target effects is not currently possible.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the activity of this compound.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch transcriptional complex. It was instrumental in the initial screening and identification of this compound.[1][2]
Protocol:
-
Biotinylated DNA oligonucleotides containing the CSL binding site are immobilized on streptavidin-coated donor beads.
-
Recombinant CSL, NICD (Notch Intracellular Domain), and Maml1 proteins are added to the reaction.
-
Acceptor beads conjugated to an antibody specific for a component of the complex (e.g., Maml1) are added.
-
In the presence of an intact complex, the donor and acceptor beads are brought into proximity, generating a detectable signal (e.g., AlphaScreen).
-
Test compounds, such as this compound, are added to assess their ability to disrupt complex formation, resulting in a decrease in the signal.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity between molecules in real-time. It was used to determine the dissociation constant (KD) of this compound and its metabolite for NICD.[1]
Protocol:
-
Recombinant NICD is immobilized on a sensor chip.
-
A solution containing the analyte (this compound or IMR-1A) at various concentrations is flowed over the chip surface.
-
The binding of the analyte to the immobilized NICD causes a change in the refractive index at the sensor surface, which is detected as a response.
-
The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated from these values.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein is associated with a specific DNA region in vivo. This technique was employed to demonstrate that this compound disrupts the recruitment of Maml1 to the promoter of the Notch target gene, HES1.[1]
Protocol:
-
Cells are treated with this compound, DAPT (as a control), or a vehicle (DMSO).
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to the protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed to determine the amount of a specific DNA sequence (e.g., the HES1 promoter) that was co-precipitated with the protein.
Visualizing Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Notch pathway by preventing Maml1 recruitment to the NTC.
Caption: ChIP workflow to assess this compound's effect on Maml1 recruitment.
Conclusion
This compound represents a significant advancement in the development of targeted Notch pathway inhibitors. Its mechanism of action, which involves the disruption of the Maml1-NTC interaction, offers a more specific approach compared to pan-Notch inhibitors like GSIs. The available data strongly supports its on-target efficacy. However, a comprehensive understanding of its cross-reactivity profile is currently limited by the absence of publicly available data from broad-panel screening assays. While preliminary findings suggest a favorable specificity, further studies, including kinome-wide scans, are necessary to fully elucidate its potential off-target effects and to solidify its position as a highly selective research tool and a potential therapeutic agent. Researchers and drug developers should consider this data gap when evaluating this compound alongside other signaling pathway inhibitors.
References
- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of IMR-1 and Other Maml1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IMR-1 and other inhibitors targeting Mastermind-like 1 (Maml1), a key coactivator in the Notch signaling pathway. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.
Maml1 is a critical component of the Notch signaling pathway, a highly conserved cascade that plays a pivotal role in cell fate decisions, proliferation, and differentiation. Dysregulation of the Notch pathway is implicated in a variety of cancers, making it an attractive target for therapeutic intervention. This compound (Inhibitor of Mastermind Recruitment-1) was identified as a small molecule that disrupts the formation of the Notch transcriptional activation complex by preventing the recruitment of Maml1.[1][2] This guide compares this compound with other known Maml1 inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological processes.
Performance Comparison of Maml1 Inhibitors
The following table summarizes the quantitative data for this compound and other notable Maml1 inhibitors, providing a direct comparison of their potency.
| Inhibitor | Type | Target | IC50 / EC50 | Key Findings |
| This compound | Small Molecule | Pan-Notch/Maml1 Recruitment | 26 µM (in vitro NTC assembly assay)[1] | Prevents Maml1 recruitment to the Notch Ternary Complex (NTC), inhibits Notch target gene transcription, and suppresses tumor growth.[2] |
| IMR-1A | Small Molecule (Metabolite of this compound) | Pan-Notch/Maml1 Recruitment | 0.5 µM (in vitro NTC assembly assay)[3] | The more potent, active metabolite of this compound.[3] |
| NADI-351 | Small Molecule | Notch1-Selective/Maml1 Recruitment | 8.8 µM (luciferase reporter assay)[4][5] | 15 times more potent than this compound in an NTC AlphaScreen assay; selectively disrupts Notch1 transcription complexes and demonstrates robust anti-tumor activity with low toxicity.[4][5][6] |
| CB-103 (Limantrafin) | Small Molecule | Pan-Notch/NTC Assembly | 0.9 - 3.9 µM (various cell-based assays)[7] | Orally active inhibitor of the Notch transcription activation complex with anti-tumor activity.[8][9][10] |
| SAHM1 | Stapled Peptide | Pan-Notch/Maml1 Mimetic | 6.5 ± 1.6 µM (reporter gene assay)[11] | A synthetic peptide derived from Maml1 that competitively inhibits the formation of the NTC.[2][11] |
| Dominant Negative Maml1 (dnMAML1) | Peptide | Pan-Notch/Maml1 Mimetic | Not applicable | Truncated Maml1 mutants that bind to the Notch intracellular domain but fail to activate transcription, thus acting as inhibitors.[12][13] |
Signaling Pathways and Mechanisms of Action
The Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to proteolytic cleavage and release of the Notch Intracellular Domain (NICD). NICD translocates to the nucleus and forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Maml coactivator, to drive the transcription of target genes. Maml1 inhibitors, such as this compound, disrupt this process by preventing the recruitment of Maml1 to the NICD-CSL complex.
Caption: The canonical Notch signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Maml1 inhibitors are provided below.
Notch Ternary Complex (NTC) Assembly Assay
This in vitro assay quantitatively measures the formation of the Notch Ternary Complex on a DNA template.
Materials:
-
Recombinant NICD, CSL, and Maml1 proteins
-
Biotinylated DNA oligonucleotide containing a CSL binding site
-
Streptavidin-coated plates
-
Antibodies against one of the complex components (e.g., anti-NICD)
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin plates with the biotinylated DNA oligonucleotide.
-
Wash the plates to remove unbound oligonucleotides.
-
Add a mixture of recombinant CSL and NICD proteins to the wells and incubate to allow binding to the DNA.
-
Wash the plates to remove unbound proteins.
-
Add recombinant Maml1 protein, with or without the test inhibitor (e.g., this compound), to the wells and incubate.
-
Wash the plates to remove unbound Maml1 and inhibitor.
-
Add a primary antibody that recognizes one of the complex components (e.g., Maml1).
-
Wash and add an enzyme-linked secondary antibody.
-
Wash and add the enzyme substrate.
-
Measure the absorbance or fluorescence using a plate reader to quantify the amount of assembled NTC.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if an inhibitor affects the recruitment of Maml1 to the promoter of Notch target genes in cells.[14][15][16][17][18]
Materials:
-
Cells treated with the inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonication or enzymatic digestion reagents to shear chromatin
-
Antibody against Maml1 or another protein in the NTC
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of a Notch target gene (e.g., HES1)
Procedure:
-
Treat cells with the Maml1 inhibitor or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to Maml1. A no-antibody or non-specific IgG control should be included.
-
Capture the antibody-chromatin complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Digest the proteins with Proteinase K and purify the DNA.
-
Quantify the amount of precipitated DNA corresponding to the target gene promoter using qPCR.
Colony Formation Assay
This assay assesses the effect of Maml1 inhibitors on the long-term proliferative capacity of cancer cells.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Maml1 inhibitor
-
6-well plates or culture dishes
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed a low density of single cells into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of the Maml1 inhibitor or vehicle control.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every few days with fresh medium containing the inhibitor.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain them with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Experimental and Screening Workflow
The identification and validation of novel Maml1 inhibitors typically follow a structured workflow, as illustrated below.
Caption: A typical workflow for the discovery and validation of Maml1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Dynamic Role of Mastermind-Like 1: A Journey Through the Main (Path)ways Between Development and Cancer [frontiersin.org]
- 3. This compound - Focus Biomolecules [mayflowerbio.com]
- 4. Pharmacological disruption of the Notch1 transcriptional complex inhibits tumor growth by selectively targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notch | DC Chemicals [dcchemicals.com]
- 6. Pharmacological Disruption of the Notch1 Transcriptional Complex Inhibits Tumor Growth by Selectively Targeting Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB-103 - Focus Biomolecules [mayflowerbio.com]
- 8. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Direct inhibition of the NOTCH transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Family of Mastermind-Like Transcriptional Coactivators for Mammalian Notch Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 15. protocols.io [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 19. artscimedia.case.edu [artscimedia.case.edu]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. agilent.com [agilent.com]
- 22. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling IMR-1
For researchers, scientists, and drug development professionals working with IMR-1, a novel Notch inhibitor, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles are required. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Lab Coat | A full-length laboratory coat. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Engineering Controls:
-
Fume Hood: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2][3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[1]
Weighing and Solution Preparation:
-
Handle this compound as a powder in a fume hood to avoid generating dust.[4]
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
This compound is soluble in DMSO.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store this compound powder at 2-8°C. Keep the container tightly sealed in a dry, well-ventilated area. Solutions of this compound in solvent can be stored at -20°C for up to one month or at -80°C for up to one year; it is recommended to aliquot to avoid repeated freeze-thaw cycles.[5] |
| Spill Management | In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. |
| Waste Disposal | Dispose of all this compound waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain.[7] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] |
Experimental Protocols
While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety measures outlined above. For example, in cell culture experiments, the preparation of stock solutions and the addition of this compound to cell media should be performed in a fume hood. All disposable materials that come into contact with this compound, such as pipette tips and culture plates, must be disposed of as hazardous chemical waste.
Visual Guides
To further clarify the safety and handling procedures, the following diagrams illustrate the recommended workflow and the hierarchy of controls.
Caption: Workflow for Safely Handling this compound.
Caption: Hierarchy of Controls for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
